Aporeine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030-53-7 | |
| Record name | Aporeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APOREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Architecture of Aporphine Alkaloids: A Technical Guide
Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, surpassed only by the benzylisoquinolines.[1] These naturally occurring compounds are characterized by a rigid, tetracyclic core structure that serves as a scaffold for a wide array of chemical modifications, leading to a vast diversity of derivatives with significant pharmacological potential.[2][3] Found across numerous plant families, including Annonaceae, Papaveraceae, and Lauraceae, aporphines like the well-known apomorphine have garnered substantial interest in drug development for their effects on the central nervous system and as potential anticancer agents.[1][2][4] This guide provides a detailed examination of the fundamental structure of aporphine alkaloids, their classification, biosynthesis, and the experimental protocols used for their isolation and characterization.
The Aporphine Skeleton: Core Structure and Stereochemistry
The foundational structure of all aporphine alkaloids is the aporphine nucleus, chemically defined as 6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[5] This tetracyclic system consists of two aromatic rings (A and D) fused to a dihydroquinoline moiety (rings B and C).
The conventional numbering system for the aporphine core, crucial for the unambiguous identification of substituted derivatives, is illustrated below.
Caption: The tetracyclic core of aporphine alkaloids with the IUPAC numbering system.
A critical feature of the aporphine structure is the stereocenter at the C-6a position. This chirality gives rise to two enantiomeric forms: (R)-aporphine and (S)-aporphine.[6] While most naturally occurring aporphines possess the (R)-configuration, notable exceptions such as (S)-glaucine and (S)-bulbocapnine exist.[1] The absolute configuration at C-6a is a key determinant of the molecule's biological activity and its interaction with chiral targets like receptors and enzymes.
Structural Diversity and Classification
The immense diversity within the aporphine alkaloid family arises from the varied substitution patterns on the aromatic rings and modifications to the core structure itself. Based on these structural variations, aporphine alkaloids are broadly classified into several subtypes.[2]
| Subtype | Core Structural Characteristics | Key Features |
| Simple Aporphines | 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline | The most common subclass; features substituents like hydroxyl, methoxy, or methylenedioxy groups on the aromatic rings.[2] |
| Oxoaporphines | Aromatic N-containing ring (quinoline) | Contains a carbonyl group, typically at the C-7 position, resulting in a planar, fully aromatic system. Liriodenine is a classic example.[2] |
| Dehydroaporphines | Double bond in the B or C ring | Characterized by an additional double bond, often between C-6a and C-7, leading to a more planar conformation. |
| Proaporphines | Spiro-cyclohexadienone moiety | Considered biosynthetic precursors to aporphines; feature a different ring fusion that is not the dibenzo[de,g]quinoline system.[2] |
| Aristolactams | Lactam group in the B ring | The nitrogen atom is part of an amide (lactam) functional group, modifying the basicity and planarity of the ring.[2] |
| Phenanthrenes | Cleaved B ring | Result from the metabolic cleavage of the B ring, leaving a phenanthrene core with an N-containing side chain.[2] |
Biosynthesis: The Reticuline Connection
The biosynthesis of the aporphine core is a classic example of intramolecular oxidative phenol coupling. The key precursor for this transformation is the benzylisoquinoline alkaloid, (S)-reticuline.[7] In many plant species, (S)-reticuline is first epimerized to (R)-reticuline.[8] Subsequently, an enzyme-catalyzed intramolecular coupling of the phenolic rings in (R)-reticuline forms the characteristic tetracyclic aporphine scaffold.[1][9]
Caption: Simplified biosynthetic pathway from reticuline to the aporphine core.
This oxidative cyclization is a pivotal step, as the regioselectivity of the coupling determines which specific aporphine or related alkaloid isomer is formed.[9]
Experimental Protocols
The isolation and structural elucidation of aporphine alkaloids from natural sources follow a well-established workflow involving extraction, purification, and spectroscopic analysis.
General Protocol for Extraction and Isolation
This protocol outlines a typical acid-base extraction method for enriching alkaloids from dried plant material, followed by chromatographic purification.
-
Preparation and Defatting : Dried and powdered plant material (e.g., leaves, bark) is first extracted with a non-polar solvent like n-hexane using a Soxhlet apparatus to remove lipids and pigments.[10][11]
-
Acidic Extraction : The defatted material is then extracted with an acidic aqueous solution (e.g., 0.1 M HCl or 3% tartaric acid) to protonate the basic nitrogen of the alkaloids, rendering them soluble in the aqueous phase.[4][12]
-
Basification and Liquid-Liquid Partitioning : The acidic extract is filtered, and the pH is adjusted to ~9-11 with a base (e.g., ammonia solution or Na₂CO₃).[4][13] This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then partitioned against an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. The alkaloids migrate to the organic layer.
-
Crude Alkaloid Fraction : The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated under reduced pressure to yield a crude alkaloid extract.[13]
-
Chromatographic Purification : The crude extract is subjected to further purification using chromatographic techniques.
-
Column Chromatography (CC) : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing polarity with DCM, ethyl acetate, and methanol.[10][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC/HPLC : Fractions containing compounds of interest are often further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids.[11][14] High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for one-step purification.[12]
-
Caption: General experimental workflow for isolating aporphine alkaloids.
Protocol for Structural Elucidation
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.[13][15]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact mass of the protonated molecular ion [M+H]⁺, which allows for the calculation of the precise molecular formula.[10] Tandem MS (MS/MS) provides fragmentation patterns that can reveal characteristic losses (e.g., -CH₃, -OCH₃) and structural motifs.[16]
-
UV-Visible Spectroscopy : The UV spectrum provides information about the chromophore. Aporphines typically show characteristic absorption maxima between 220-315 nm, with the specific pattern indicating the substitution on the aromatic rings.[10]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. A broad peak around 3300 cm⁻¹ suggests a hydroxyl (-OH) group, while absorptions around 1600 cm⁻¹ indicate aromatic C=C stretching.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for complete structure determination.
-
¹H NMR : Provides information on the number and chemical environment of protons. Aromatic protons typically appear between δ 6.5-8.0 ppm, methoxy groups as singlets around δ 3.6-3.9 ppm, and the N-methyl group as a singlet around δ 2.5 ppm.[10]
-
¹³C NMR : Shows the number of unique carbon atoms in the molecule. A comprehensive database of ¹³C NMR data for aporphine alkaloids is available for comparison.[17]
-
2D NMR (COSY, HMQC, HMBC) : These experiments establish connectivity. COSY shows proton-proton couplings, HMQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular fragments together and confirming the substitution pattern.[15]
-
By integrating the data from these techniques, researchers can confidently determine the complete structure, including the substitution pattern and, often with additional experiments, the absolute stereochemistry of a newly isolated aporphine alkaloid.[13]
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Aporphine- and Proaporphine–Clerodane Hybrids Identified from the Barks of Taiwanese Polyalthia longifolia (Sonn.) Thwaites var. pendula with Strong Anti-DENV2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aporphine | C17H17N | CID 114911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aporphine - Wikipedia [en.wikipedia.org]
- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ikm.org.my [ikm.org.my]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ir.upsi.edu.my [ir.upsi.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Novel Aporphine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel aporphine compounds. Aporphine alkaloids, a significant class of isoquinoline alkaloids, are renowned for their diverse and potent biological activities, making them a fertile ground for drug discovery. This document details the experimental protocols for their extraction, purification, and structural elucidation, presents quantitative data on their bioactivities, and illustrates the key signaling pathways they modulate.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline ring system. They are predominantly found in various plant families, including Annonaceae, Lauraceae, and Papaveraceae.[1] The structural diversity within this class, arising from different substitution patterns on the aromatic rings and the nitrogen atom, leads to a wide spectrum of pharmacological effects. These include anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] The pursuit of novel aporphine compounds from natural sources or through synthetic modifications continues to be a vibrant area of research, offering promising leads for new therapeutic agents.[4]
Experimental Protocols
Extraction of Aporphine Alkaloids from Plant Material
A common and effective method for extracting alkaloids from plant material is acid-base extraction. This exploits the basic nature of alkaloids, which allows them to be separated from neutral and acidic compounds.
Protocol:
-
Sample Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction.[5]
-
Acidic Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.1 M HCl).[6] This protonates the alkaloids, forming their water-soluble salts. The extraction can be facilitated by methods such as maceration, percolation, or ultrasonication.[5][6]
-
Filtration: The mixture is filtered to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.
-
Basification: The acidic extract is then made alkaline (typically to pH 9-11) by the addition of a base, such as ammonium hydroxide (NH₄OH).[1][7] This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.
-
Organic Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[1][7] The free alkaloid bases partition into the organic layer.
-
Concentration: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract.[1]
Isolation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. This is typically achieved through a combination of chromatographic techniques.
Protocol:
-
Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica gel.[1] Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol, with the proportion of methanol gradually increasing.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC.[6]
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) helps to improve peak shape by keeping the basic alkaloids ionized.[8] A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration, is often employed.
-
Detection: A UV detector is used to monitor the elution of compounds.[9]
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating alkaloids without a solid support matrix. A detailed protocol for separating aporphine alkaloids from Nelumbo nucifera has been described using a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[6]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound.[10] Tandem MS (MS/MS) provides fragmentation patterns that offer valuable clues about the compound's structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR provides information about the number, environment, and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.[12][13]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule and assigning all proton and carbon signals, thus confirming the final structure.[1][13]
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups (e.g., hydroxyl, carbonyl, methoxy groups), while UV-Vis spectroscopy provides information about the chromophore system, which is characteristic of the aporphine skeleton.[1]
Bioactivity Assays
2.4.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with various concentrations of the isolated aporphine compound for a specific duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[15] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
2.4.2. In-Vitro Anti-inflammatory Assays
Several in-vitro assays can be used to screen for the anti-inflammatory potential of novel aporphine compounds.
-
Inhibition of Protein Denaturation: Inflammation is associated with protein denaturation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like egg albumin or bovine serum albumin.[17][18]
-
Membrane Stabilization: The stabilization of red blood cell membranes against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[17]
-
Enzyme Inhibition Assays: The inhibitory effect on key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can be evaluated.[2][19]
Quantitative Data of Novel Aporphine Compounds
The following table summarizes the biological activities of some recently discovered or investigated aporphine compounds.
| Compound Name | Source/Type | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Cell Line/Target | Reference |
| Polyalongarin A | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 2.8 µM | DENV2-infected Huh-7 cells | [20][21] |
| Polyalongarin B | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 3.5 µM | DENV2-infected Huh-7 cells | [20][21] |
| Polyalongarin C | Aporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 6.4 µM | DENV2-infected Huh-7 cells | [20][21] |
| Polyalongarin D | Proaporphine-Clerodane Hybrid | Anti-DENV2 | EC₅₀: 4.1 µM | DENV2-infected Huh-7 cells | [20][21] |
| Artapilosine A | Phenanthrene derivative | Anti-HIV | EC₅₀: 20.93 nM | HIV Reverse Transcriptase | [22] |
| Artapilosine B | Phenanthrene derivative | Anti-HIV | EC₅₀: 125.29 nM | HIV Reverse Transcriptase | [22] |
| N-Nornuciferine | Aporphine | Anti-food allergy | IC₅₀: 40.0 µM | RBL-2H3 cells | [22] |
| Lirinidine | Aporphine | Anti-food allergy | IC₅₀: 55.4 µM | RBL-2H3 cells | [22] |
| Norushinsunine | Aporphine | Cytotoxicity | IC₅₀: 7.4-8.8 µg/ml | Various cancer cell lines | [22] |
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways modulated by aporphine compounds.
Caption: Workflow for the discovery and characterization of novel aporphine compounds.
Caption: Inhibition of the TLR2/MyD88/NF-κB signaling pathway by aporphine compounds.
Caption: Modulation of the Akt/mTOR/FoxO signaling pathway by aporphine compounds.
References
- 1. ir.upsi.edu.my [ir.upsi.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Natural Sources of Aporphine Alkaloids in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the rich botanical world of aporphine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent pharmacological activities. This document provides a detailed overview of their natural sources, quantitative distribution, and the methodologies required for their extraction and isolation. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.
Botanical Distribution of Aporphine Alkaloids
Aporphine alkaloids are predominantly found in a variety of plant families, with a significant concentration in the so-called "magnoliid" clade. These compounds are secondary metabolites, and their presence and concentration can vary based on the plant species, geographical location, and even the specific part of the plant.[1][2][3]
The primary plant families known to be rich sources of aporphine alkaloids include:
-
Annonaceae (Custard Apple Family): This large family is a prolific producer of aporphine alkaloids.[3][4][5] Genera such as Annona, Guatteria, and Unonopsis are notable for containing a diverse array of these compounds.[4][6]
-
Papaveraceae (Poppy Family): Well-known for its wide range of alkaloids, this family also contains various aporphine alkaloids alongside other isoquinoline derivatives.[7][8] The genus Papaver itself is a source of these compounds.[9][10]
-
Lauraceae (Laurel Family): Many species within this family, including those from the genera Phoebe and Alseodaphne, are known to synthesize aporphine alkaloids.[3][11]
-
Magnoliaceae (Magnolia Family): The genus Magnolia is a significant source of aporphine alkaloids, with magnoflorine being a well-studied example.[12][13][14]
-
Menispermaceae (Moonseed Family): This family is recognized for its diverse alkaloid content, including a significant number of aporphine alkaloids.[1]
-
Monimiaceae: This family is another notable source of benzylisoquinoline-derived alkaloids, including aporphines.
-
Ranunculaceae (Buttercup Family): Various genera within this family have been reported to contain aporphine alkaloids.[1]
Quantitative Data on Aporphine Alkaloid Content
The concentration of aporphine alkaloids can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various studies, providing an overview of the yields of specific aporphine alkaloids from their natural sources.
| Plant Species | Family | Plant Part | Aporphine Alkaloid(s) | Yield | Reference(s) |
| Nelumbo nucifera Gaertn. | Nelumbonaceae | Leaves | Nuciferine | 8.5 mg from 100 mg crude extract | [15][16][17] |
| 2-hydroxy-1-methoxyaporphine | 6.3 mg from 100 mg crude extract | [15][16][17] | |||
| Roemerine | 2.7 mg from 100 mg crude extract | [15][16][17] | |||
| Pronuciferine | 1.1 mg from 100 mg crude extract | [15][16][17] | |||
| Nelumbo lutea | Nelumbonaceae | Leaves and Stems | Nuciferine | 0.047% | [18] |
| (−)-N-norarmepavine | 0.055% | [18] | |||
| (−)-N-nornuciferine | 0.013% | [18] | |||
| (±)-armepavine | 0.0046% | [18] | |||
| Papaver rhoeas L. | Papaveraceae | Aerial Parts | Corytuberine | Low abundance, increased during growth | [7] |
| Papaver fugax Poir. | Papaveraceae | - | Papaverine | 103.76 mg/kg DW | [19] |
| Papaver rhoeas L. | Papaveraceae | - | Noscapine | 21.02 mg/kg DW | [19] |
| Papaver fugax Poir. | Papaveraceae | - | Morphine | 34.51 mg/kg DW | [19] |
| Glaucium oxylobum Boiss. & Buhse | Papaveraceae | - | Codeine | 3.63 mg/kg DW | [19] |
| Papaver rhoeas L. | Papaveraceae | - | Thebaine | 6.96 mg/kg DW | [19] |
| Annona diversifolia Saff. | Annonaceae | Seedlings | Total Aporphine Alkaloids | Increased with moderate nitrogen supply | [20] |
| Unonopsis duckei R.E. Fr. | Annonaceae | Leaves | Glaziovine | Main compound (6.79 to 131.10 μg/g) | [21] |
| Magnolia grandiflora L. | Magnoliaceae | Leaves | Magnoflorine, Lanuginosine, Liriodenine, Anonaine | Not specified in yield, but isolated | [22] |
Experimental Protocols for Extraction and Isolation
The successful extraction and isolation of aporphine alkaloids from plant matrices require carefully selected methodologies. The choice of solvent and chromatographic techniques is crucial for achieving high purity and yield.
General Extraction Procedures
A common approach for the extraction of aporphine alkaloids involves an acid-base partitioning method. This leverages the basic nature of the nitrogen atom in the alkaloid structure.
Protocol 1: Acid-Base Extraction from Nelumbo nucifera Leaves [16][17]
-
Maceration: Dried and pulverized plant material (e.g., 300 g of N. nucifera leaves) is extracted with a dilute acid solution (e.g., 0.1 M HCl, 3 x 3000 mL) with the aid of ultrasonication for approximately 20 minutes per extraction cycle.
-
Filtration: The combined acidic extracts are filtered to remove solid plant debris.
-
Basification: The pH of the filtrate is adjusted to approximately 8.5 by the slow addition of a base (e.g., 0.1 M NaOH). This deprotonates the alkaloid nitrogen, rendering the alkaloids less water-soluble.
-
Precipitation and Collection: The precipitated crude alkaloids are collected by filtration.
-
Drying: The collected crude alkaloid extract is dried under reduced pressure.
Protocol 2: Solvent Extraction from Alseodaphne corneri Leaves [3][11]
-
Defatting: The air-dried plant material (e.g., 4.0 kg of A. corneri leaves) is first defatted with a non-polar solvent like hexane for several days to remove lipids and other non-polar compounds.
-
Basification of Plant Material: The defatted plant material is moistened with a basic solution (e.g., 28% ammonia solution) and allowed to stand for a few hours.
-
Extraction: The basified plant material is then extracted with a chlorinated solvent such as dichloromethane for several days.
-
Acidic Wash: The dichloromethane extract is concentrated and then washed with a dilute acid (e.g., 5% HCl) to transfer the protonated alkaloids into the aqueous phase.
-
Basification and Re-extraction: The acidic aqueous phase is then basified to a high pH (e.g., pH 11 with 10% ammonia solution) and re-extracted with dichloromethane.
-
Drying and Concentration: The final dichloromethane extract is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid mixture.
Isolation and Purification Techniques
Following extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to isolate and purify individual aporphine alkaloids.
-
Column Chromatography (CC): This is a fundamental technique for the initial separation of the crude extract. Silica gel is a commonly used stationary phase, with a gradient of solvents of increasing polarity (e.g., dichloromethane-methanol mixtures) used for elution.[3][11]
-
Preparative Thin-Layer Chromatography (pTLC): For the purification of smaller quantities of alkaloids, pTLC is a valuable tool. The separated bands of compounds are scraped from the plate and eluted with a suitable solvent.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of aporphine alkaloids. Reversed-phase columns (e.g., C18) are frequently employed with mobile phases typically consisting of acetonitrile, water, and modifiers like triethylamine and acetic acid.[19][21]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used for the one-step separation of multiple aporphine alkaloids from a crude extract of Nelumbo nucifera.[15][16][17] A suitable two-phase solvent system is critical for a successful separation. For instance, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water has been optimized for this purpose.[17]
Signaling Pathways and Mechanisms of Action
Aporphine alkaloids exhibit a wide range of biological activities, and their mechanisms of action often involve the modulation of key signaling pathways in the cell.
Anticancer Activity
Many aporphine alkaloids have demonstrated potent anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.
-
PI3K/Akt Pathway Inhibition: Some aporphine alkaloids, such as crebanine, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[23]
-
Mitochondrial-Mediated Apoptosis: Liriodenine, another aporphine alkaloid, has been found to induce apoptosis in ovarian cancer cells through the mitochondrial signaling pathway.[24] This involves the activation of caspases, key executioner proteins in the apoptotic cascade.
-
DNA Intercalation and Topoisomerase Inhibition: Certain aporphine derivatives can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This mechanism contributes to their cytotoxic effects.[25]
-
Induction of Reactive Oxygen Species (ROS): Some aporphine compounds can induce the generation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death.[26]
Neurological and Metabolic Effects
Aporphine alkaloids are also known to interact with various neurotransmitter receptors and influence metabolic pathways.
-
Dopaminergic and Serotonergic Receptor Modulation: The aporphine scaffold has been a basis for the development of ligands for dopamine and serotonin receptors.[1][27][28] These interactions are responsible for the antipsychotic, antidepressant, and other central nervous system effects of some aporphine alkaloids.[25][29] For instance, they can exhibit affinity for 5-HT1A, 5-HT2, and D2 receptors.[27][30]
-
Metabolic Syndrome Modulation: Several aporphine alkaloids, including boldine and nuciferine, have shown potential in managing metabolic syndrome by influencing insulin resistance, glucose homeostasis, and lipid metabolism.[31] Their mechanisms can involve the modulation of pathways like the AMPK signaling pathway.[15]
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: General experimental workflow for the extraction and isolation of aporphine alkaloids.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 4. Alkaloids from Annona : Review from 2005 to 2016 [jscimedcentral.com]
- 5. jidps.com [jidps.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ir.upsi.edu.my [ir.upsi.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Studies on the alkaloids of magnoliaceous plants. XIV. Alkaloids of Magnolia grandiflora L. (3). Structure of magnoflorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 20. Item - Aporphine alkaloid contents increase with moderate nitrogen supply in Annona diversifolia Saff. (Annonaceae) seedlings during diurnal periods - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Aporphine - Wikipedia [en.wikipedia.org]
- 26. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Serotonergic and dopaminergic activities of rigidified (R)-aporphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. techbullion.com [techbullion.com]
- 30. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Aporphine Alkaloids: A Comprehensive Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1] These compounds exhibit a wide range of pharmacological activities, making them a subject of intense research for potential therapeutic applications.[2] This technical guide provides an in-depth exploration of the core mechanisms of action of aporphine alkaloids, focusing on their interactions with key biological targets. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Mechanisms of Action
The pharmacological effects of aporphine alkaloids are multifaceted and primarily stem from their ability to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids.
Receptor Interactions
Aporphine alkaloids are well-known for their affinity for several neurotransmitter receptors, particularly dopamine, serotonin, and adrenergic receptors. The specific affinity and functional activity (agonist versus antagonist) are highly dependent on the individual alkaloid's structure, including the substitution pattern on the aporphine core and its stereochemistry.[3][4]
Aporphines interact with both D1 and D2 dopamine receptor subtypes. The nature of this interaction is heavily influenced by the hydroxylation and N-alkylation patterns on the aporphine scaffold.[4][5] For instance, (R)-Apomorphine is a well-known dopamine D1 and D2 receptor agonist used in the treatment of Parkinson's disease.[1][6] In contrast, certain aporphines possessing a single hydroxyl group at the C-11 position act as D1 receptor antagonists.[4] The affinity of various aporphines for dopamine receptors is summarized in the table below.
Data Presentation: Aporphine Alkaloid Affinity for Dopamine Receptors
| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | D2 | 1.3 | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D2 | 44 | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D1 | 46 | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D2 | 235 | [5] |
| (R)-Roemerine | D1 | >10,000 | [1] |
| (R)-Roemerine | D2 | 2,480 | [1] |
| (±)-Nuciferine | D1 | 8,700 | [1] |
| (±)-Nuciferine | D2 | 1,390 | [1] |
| SYA16263 | D2 | 124 | [7] |
| SYA16263 | D3 | 86 | [7] |
| SYA16263 | D4 | 3.5 | [7] |
| Compound 128e | D1 | 58 | [4] |
Aporphines also display significant affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[8][9] This interaction is a key area of investigation for the development of novel CNS-active agents. For example, nantenine has been shown to be a 5-HT2A receptor antagonist.[6][10] The binding affinities of several aporphine derivatives at serotonin receptors are detailed below.
Data Presentation: Aporphine Alkaloid Affinity for Serotonin Receptors
| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki or Ke, nM) | Reference |
| Nantenine | 5-HT2A | 850 | [6] |
| C1 n-hexyloxy analogue of Nantenine | 5-HT2A | 71 | [6] |
| (R)-Roemerine | 5-HT2A | 62 | [1] |
| (±)-Nuciferine | 5-HT2A | 139 | [1] |
| SYA16263 | 5-HT1A | 1.1 | [7] |
| SYA16263 | 5-HT2A | 50 | [7] |
| Compound 108a | 5-HT7A | 6.5 | [4] |
Several aporphine alkaloids have been shown to interact with α-adrenergic receptors. Nantenine, for instance, is a highly selective antagonist for the α1A adrenergic receptor.[6] The affinity of various aporphines for adrenergic receptors is presented in the following table.
Data Presentation: Aporphine Alkaloid Affinity for Adrenergic Receptors
| Aporphine Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Nantenine | α1A | 2 | [6] |
| (R)-Roemerine | α1A | pKi = 6.6 | [11] |
| (R)-Roemerine | α1B | pKi = 5.5 | [11] |
| (R)-Roemerine | α1D | pKi = 6.2 | [11] |
| (±)-Glaucine | α1A | 1323 | [12] |
| Compound 21 | α1A | 16 | [12] |
| Compound 24 | α1A | 23 | [12] |
Enzyme Inhibition
Aporphine alkaloids can also exert their biological effects through the inhibition of key enzymes.
Certain aporphine alkaloids, such as dicentrine, have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14][15] This inhibition is often linked to the ability of the aporphine to intercalate into DNA.[13][14][15]
Data Presentation: Aporphine Alkaloid Topoisomerase II Inhibition
| Aporphine Derivative | Activity | IC50 (µM) | Reference |
| Compound 6 | Topoisomerase II inhibition | 6.9 | [16] |
| Doxorubicin (Control) | Topoisomerase II inhibition | 9.65 | [16] |
Some aporphine alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] This activity suggests their potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's.
Data Presentation: Aporphine Alkaloid Acetylcholinesterase Inhibition
| Aporphine Derivative | Activity | IC50 (µg/mL) | Reference |
| N-methylasimilobine | AChE inhibition | 1.5 ± 0.2 | [17] |
| Physostigmine (Control) | AChE inhibition | 0.013 ± 0.002 | [17] |
| Aristolactam AII | AChE inhibition | % inhibition at tested conc. = 75.8% | [18] |
| Piperolactam A | AChE inhibition | % inhibition at tested conc. = 74.8% | [18] |
DNA Intercalation
The planar aromatic structure of some aporphine alkaloids allows them to insert between the base pairs of DNA, a process known as intercalation.[13] This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic and anticancer effects. Dicentrine is an example of an aporphine that acts as a DNA intercalator.[13][14]
Modulation of Signaling Pathways
Aporphine alkaloids have been shown to modulate intracellular signaling pathways, influencing a variety of cellular processes.
Nuciferine and pronuciferine have been reported to up-regulate the expression of glucose transporter type 4 (GLUT-4) and trigger the phosphorylation and activation of 5'-AMP-activated protein kinase (AMPK) in adipocytes.[19] This suggests a potential role for these compounds in the regulation of glucose metabolism.
Magnoflorine has been observed to prevent skeletal muscle atrophy by regulating the protein kinase B (Akt)/mammalian target of rapamycin (mTOR)/FoxO signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of aporphine alkaloids.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of aporphine alkaloids to their target receptors. Specific radioligands, competitors, and buffer conditions will vary depending on the receptor of interest.
Materials:
-
Receptor preparation (cell membranes or tissue homogenates)
-
Radioligand (e.g., [3H]SCH 23390 for D1 receptors)
-
Unlabeled aporphine alkaloid (test compound)
-
Non-specific binding competitor (e.g., flupenthixol for D1 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled aporphine alkaloid.
-
In a 96-well plate, add the receptor preparation, assay buffer, and either the vehicle (for total binding), a saturating concentration of the non-specific competitor (for non-specific binding), or the test aporphine alkaloid at various concentrations.
-
Add the radioligand to all wells at a concentration near its Kd value.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the aporphine alkaloid by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Aporphine alkaloid (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the aporphine alkaloid.
-
In a 96-well plate, add phosphate buffer, the aporphine alkaloid solution (or vehicle for control), and the AChE enzyme solution.
-
Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to all wells.
-
Initiate the reaction by adding the ATCI substrate.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of ATCI hydrolysis (thiocholine) with DTNB.
-
Calculate the rate of reaction for each concentration of the aporphine alkaloid.
-
Determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP and MgCl2)
-
Aporphine alkaloid (test compound)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and the aporphine alkaloid at various concentrations.
-
Add topoisomerase II to initiate the reaction.
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye to each reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorescence-based assay determines if a compound can displace ethidium bromide that is already intercalated into DNA.
Materials:
-
Calf thymus DNA
-
Ethidium bromide
-
Tris-HCl buffer
-
Aporphine alkaloid (test compound)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in Tris-HCl buffer and allow it to equilibrate.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of the aporphine alkaloid to the solution.
-
After each addition, mix and measure the fluorescence.
-
A decrease in fluorescence intensity indicates that the aporphine alkaloid is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aporphine interaction with GPCRs and downstream signaling.
Caption: General workflow for enzyme inhibition assays.
Caption: Aporphine mechanism of DNA intercalation.
Conclusion
The aporphine alkaloids represent a rich source of pharmacologically active compounds with a diverse range of mechanisms of action. Their ability to interact with multiple targets, including neurotransmitter receptors, enzymes, and DNA, underscores their potential for the development of novel therapeutics for a variety of diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this fascinating class of natural products. Further research into the structure-activity relationships and in vivo efficacy of these compounds is crucial for translating their therapeutic potential into clinical applications.
References
- 1. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A study of the structure-affinity relationship in SYA16263; is a D2 receptor interaction essential for inhibition of apormorphine-induced climbing behavior in mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Aporphine Derivatives: A Deep Dive into their Pharmacological Landscape
For Researchers, Scientists, and Drug Development Professionals
Aporphine derivatives, a significant class of isoquinoline alkaloids, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] These tetracyclic compounds, isolated from various plant species, have been the subject of extensive research, revealing their potential as therapeutic agents for a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of aporphine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Multi-Target Engagement: A Versatile Pharmacophore
The pharmacological versatility of aporphine derivatives stems from their ability to interact with a diverse array of biological targets. Their activity spans G protein-coupled receptors (GPCRs), enzymes, and DNA.[1][4][5] This multi-target engagement underscores their potential for the development of both selective and multi-target directed ligands.[1]
Central Nervous System Activity
Aporphine alkaloids have shown significant promise in the realm of neuroscience, primarily through their interaction with dopaminergic and serotonergic receptor systems.[1][5] This has led to their investigation as potential treatments for conditions like Parkinson's disease and various neuropsychiatric disorders.[2][4]
(R)-Aporphine, for instance, acts as an antagonist at both dopamine D1 and D2 receptors.[4] Apomorphine, a well-known semi-synthetic aporphine derivative, is utilized in the management of Parkinson's disease.[2] Furthermore, certain derivatives have demonstrated potential as antipsychotics with a favorable side-effect profile due to their selective action on mesolimbic dopaminergic tracts.[4]
The serotonergic system is another key target. Aporphine alkaloids have displayed affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[5][6][7] (R)-Roemerine, for example, exhibits high affinity and selectivity for the 5-HT2A receptor.[7] This interaction with serotonin receptors is a focal point in the development of new treatments for disorders like schizophrenia and insomnia.[7]
Anticancer Properties
A significant body of research has highlighted the potent anticancer activities of aporphine alkaloids.[2][8][9][10] These compounds have been shown to inhibit tumor initiation, development, and metastasis through various mechanisms.[2]
One of the key anticancer mechanisms involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11] Some aporphine derivatives, such as liriodenine, have been shown to act as topoisomerase II inhibitors and can bind to DNA as intercalating agents.[4][11] These actions disrupt DNA replication and repair processes, ultimately leading to cancer cell death.
Anti-inflammatory and Metabolic Effects
Recent studies have also shed light on the anti-inflammatory and metabolic regulatory properties of aporphine derivatives.[3][12] Taspine, an aporphine alkaloid, and its derivatives have been identified as antagonists of Toll-like receptor 2 (TLR2), a key player in the inflammatory response.[12] By inhibiting the TLR2 signaling pathway, these compounds can suppress the release of pro-inflammatory cytokines.[12]
In the context of metabolic syndrome, aporphine alkaloids have demonstrated potential in combating insulin resistance, hyperlipidemia, and obesity.[3] For instance, certain derivatives can enhance glucose consumption in adipocytes.[13] The molecular mechanisms underlying these effects are thought to involve the modulation of key signaling pathways related to glucose and lipid metabolism.[3]
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities and cytotoxic activities of selected aporphine derivatives, providing a quantitative basis for their pharmacological profiles.
| Aporphine Derivative | Receptor | Ki (nM) | Reference |
| (R)-Aporphine | Dopamine D1 | 717 | [4] |
| (R)-Aporphine | Dopamine D2 | 527 | [4] |
| (R)-Roemerine | Serotonin 5-HT2A | 62 | [7] |
| (±)-Nuciferine | Serotonin 5-HT2A | 139 | [7] |
| SMU-Y6 (Taspine derivative) | Toll-like Receptor 2 (TLR2) | Kd = 180 | [12] |
Table 1: Receptor Binding Affinities of Aporphine Derivatives. This table presents the equilibrium dissociation constants (Ki) and dissociation constant (Kd) of various aporphine derivatives for their respective receptors, indicating their binding potency.
| Aporphine Alkaloid | Cell Line | CD50 (µg/mL) | Reference |
| Laurotetanine | HeLa | 2 | [14] |
| N-methylaurotetanine | HeLa | 15 | [14] |
| Norboldine | HeLa | 42 | [14] |
| Boldine | HeLa | 46 | [14] |
Table 2: Cytotoxic Activities of Aporphine Alkaloids. This table shows the concentration of the compound that causes 50% destruction of cells (CD50) in the HeLa human cervical cancer cell line.
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature, providing a framework for the validation and further exploration of the pharmacological properties of aporphine derivatives.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of aporphine derivatives for dopamine and serotonin receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat brain tissue or recombinant cell lines).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Aporphine derivative (test compound).
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the aporphine derivative.
-
In a reaction tube, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of an unlabeled specific ligand (for non-specific binding), or the aporphine derivative at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the aporphine derivative that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration at which an aporphine alkaloid causes 50% cell death (CD50 or IC50).
Materials:
-
Cultured cancer cell line (e.g., HeLa).
-
Aporphine alkaloid (test compound).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare a series of dilutions of the aporphine alkaloid in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the aporphine alkaloid. Include a control group with medium only.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the aporphine alkaloid relative to the control group.
-
Plot the cell viability against the compound concentration and determine the CD50/IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of aporphine derivatives.
Caption: TLR2 signaling pathway and the inhibitory action of a Taspine derivative.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aporphine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 14. ikm.org.my [ikm.org.my]
A Technical Guide to the Preliminary Bioactivity Screening of Aporphine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the preliminary screening methodologies for evaluating the bioactive potential of aporphine compounds. Aporphines are a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1][2] They are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This document outlines a systematic workflow for initial screening, details key experimental protocols, presents a summary of bioactivity data, and illustrates the signaling pathways commonly modulated by these compounds.
General Experimental Workflow
A preliminary screening process for aporphine compounds typically follows a hierarchical approach. The process begins with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action. This workflow ensures an efficient allocation of resources, prioritizing compounds with significant therapeutic potential.
Caption: A typical workflow for the screening and identification of bioactive aporphine compounds.
Key Bioactivity Screening Protocols
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[4][5]
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aporphine compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5] Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Screening: Agar Disk Diffusion Assay
The agar disk diffusion (Kirby-Bauer) method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[8][9] The principle involves the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[9]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.[10] Using plates that are too shallow or deep can lead to erroneous results.[10]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh culture plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][10]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9][10] Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9][10]
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the aporphine compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[9] A standard antibiotic disk should be used as a positive control.
-
Incubation: Invert the plates and incubate them at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[9]
-
Data Analysis: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay
Several aporphine alkaloids have shown potential as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[2] The Ellman method is a widely used, simple, and rapid colorimetric assay to screen for AChE inhibitory activity.[11]
Experimental Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATChI) substrate solution, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[11]
-
Assay Reaction in 96-Well Plate:
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[11][13]
-
Reaction Initiation: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATChI solution to initiate the reaction.[11] The enzyme hydrolyzes ATChI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points (kinetic) or after a fixed incubation period (e.g., 10 minutes) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC₅₀ value from a dose-response curve.
Quantitative Bioactivity Data of Aporphine Compounds
The following tables summarize quantitative data from various studies, providing a comparative look at the bioactivity of different aporphine alkaloids.
Table 1: Cytotoxic Activity of Aporphine Alkaloids (IC₅₀ Values)
| Aporphine Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Liriodenine | HeLa (Cervical) | 2 | [14] |
| A-549 (Lung) | 8.2 | [15] | |
| K-562 (Leukemia) | 8.8 | [15] | |
| Norushinsunine | A-549 (Lung) | 7.4 | [15] |
| K-562 (Leukemia) | 7.8 | [15] | |
| HeLa (Cervical) | 8.1 | [15] | |
| Reticuline | A-549 (Lung) | 10.2 | [15] |
| K-562 (Leukemia) | 11.4 | [15] | |
| Magnoflorine | HEPG2 (Liver) | 0.4 | [16] |
| U251 (Brain) | 7 | [16] | |
| Lanuginosine | HEPG2 (Liver) | 2.5 | [16] |
| U251 (Brain) | 4 | [16] | |
| Laurotetanine | HeLa (Cervical) | 2 | [14] |
| N-methylaurotetanine | HeLa (Cervical) | 15 | [14] |
| Norboldine | HeLa (Cervical) | 42 | [14] |
| Boldine | HeLa (Cervical) | 46 | [14] |
| Lysicamine | MCF7 (Breast) | 26 | [17] |
| Litsericinone | MCF7 (Breast) | 60 | [17] |
Table 2: Antimicrobial Activity of Aporphine Alkaloids (Zone of Inhibition)
| Aporphine Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Lysicamine | Bacillus subtilis | 15.5 | [18] |
| Staphylococcus aureus | 13.3 | [18] | |
| Staphylococcus epidermidis | 12.0 | [18] | |
| Litsericinone | Bacillus subtilis | Inactive | [18] |
| Staphylococcus aureus | Inactive | [18] | |
| 8,9,11,12-tetrahydromecambrine | Bacillus subtilis | Inactive | [18] |
| Staphylococcus aureus | Inactive | [18] |
Key Signaling Pathways Modulated by Aporphine Compounds
Understanding how aporphine compounds exert their effects at a molecular level is crucial. Preliminary screening often leads to the investigation of key signaling pathways involved in the observed bioactivity.
Induction of Apoptosis via Caspase-3 Activation
Many cytotoxic aporphine compounds induce programmed cell death, or apoptosis. A common mechanism involves the activation of the caspase cascade, with Caspase-3 being a key executioner caspase.
Caption: Aporphine compounds can induce apoptosis by promoting the cleavage of Pro-Caspase-3.[19]
Inhibition of the TLR2/NF-κB Inflammatory Pathway
Certain aporphine derivatives have demonstrated anti-inflammatory properties by targeting Toll-like receptor (TLR) signaling. For instance, the aporphine alkaloid taspine and its derivatives can inhibit the TLR2 pathway, preventing the activation of the master inflammatory transcription factor NF-κB.[20]
Caption: Inhibition of the TLR2-mediated NF-κB signaling pathway by an aporphine derivative.[20]
Conclusion
The preliminary screening of aporphine compounds is a critical first step in the identification of novel therapeutic agents. The systematic application of broad-spectrum cytotoxicity and antimicrobial assays, followed by more targeted enzyme inhibition and pathway analysis, provides a robust framework for drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers to effectively evaluate the diverse bioactive potential of the aporphine alkaloid family. Further investigation into structure-activity relationships (SAR) and mechanism of action is essential for the optimization of promising lead compounds.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. asm.org [asm.org]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ikm.org.my [ikm.org.my]
- 15. article.sapub.org [article.sapub.org]
- 16. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of the cytotoxic effects of aporphine prototypes on head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
structural classification of aporphine alkaloid subtypes
An In-depth Technical Guide to the Structural Classification of Aporphine Alkaloid Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids represent the second largest and most structurally diverse group of isoquinoline alkaloids, with over 600 compounds identified from more than 25 plant families.[1] These tetracyclic natural products are renowned for their wide spectrum of pharmacological activities, including dopaminergic, serotonergic, and adrenergic receptor modulation, as well as anticancer, antiviral, and anti-inflammatory properties.[1][2] Their complex chemical architecture and potent bioactivities make them a subject of intense research in phytochemistry, medicinal chemistry, and drug development.
This technical guide provides a comprehensive overview of the . It details their defining chemical features, presents quantitative biological data, outlines common experimental protocols for their study, and illustrates key relationships and pathways using standardized diagrams.
Structural Classification of Aporphine Alkaloids
The core of an aporphine alkaloid is the 4H-dibenzo[de,g]quinoline ring system, which is biosynthetically derived from the oxidative coupling of reticuline, a benzylisoquinoline precursor.[3][4] The diverse subtypes of aporphine alkaloids arise from variations in oxidation state, substitution patterns, and rearrangements of this fundamental tetracyclic core. A primary classification divides them into several key subtypes.[1][5]
Caption: Fig 1. Hierarchical Classification of Aporphine Alkaloids
Proaporphines
Proaporphines are the biosynthetic precursors to aporphines. They are characterized by a spirodienone system and lack the full aromaticity of the dibenzoquinoline core.[5] They serve as key intermediates in the biosynthesis of other aporphine subtypes through a dienone-phenol rearrangement.
-
Key Structural Feature : A non-aromatic, cross-conjugated dienone system in one of the rings.
-
Examples : Pronuciferine, Glaziovine.[6]
Aporphines (Typical or sensu stricto)
This is the largest and most common subclass, featuring the fully aromatic 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline core.[5] The stereochemistry at position 6a is a key feature, with most being (R)-configured, although notable (S)-configured examples like glaucine and bulbocapnine exist.[3] Substitutions, typically hydroxyl, methoxy, or methylenedioxy groups, commonly occur at positions 1, 2, 9, 10, and 11.
-
Key Structural Feature : A saturated, non-aromatic nitrogen-containing ring (Ring B).
-
Examples : Apomorphine, Nuciferine, Boldine, Isocorydine.
Dehydroaporphines
Dehydroaporphines are characterized by a double bond between positions 6a and 7, resulting in a more planar and rigid structure compared to the typical aporphines.[5]
-
Key Structural Feature : An endocyclic C6a-C7 double bond.
-
Examples : Dehydroglaucine, Uregidione.[7]
Oxoaporphines
Oxoaporphines are highly oxidized derivatives containing a carbonyl group at position 7 and a fully aromatized, planar tetracyclic system.[5] This planarity allows them to act as DNA intercalating agents. The presence of the oxo-group is often linked to strong cytotoxic and anti-protozoal activities.[5]
-
Key Structural Feature : A C7-carbonyl group and a fully aromatic pyridinium-like Ring B.
-
Examples : Liriodenine, Lysicamine.[8]
Aristolactams
Aristolactams are structurally related to oxoaporphines but feature a lactam (amide) functionality within the nitrogen-containing ring.[5] They are considered metabolic products of aristolochic acids and often exhibit potent biological activities due to the phenanthrene chromophore and the lactam group.[9]
-
Key Structural Feature : A lactam group (-CONH-) incorporated into the core structure.
-
Examples : Aristolactam BII, Aristolactam AIIIA.[9]
Phenanthrene Alkaloids
These are considered rearranged aporphines where the nitrogen-containing ring has opened, resulting in a phenanthrene core with an aminoethyl side chain.[5]
-
Key Structural Feature : A tricyclic phenanthrene skeleton with an N-containing side chain.
-
Example : Atherosperminine.[5]
Dimeric Aporphines
This structural class consists of two aporphine (or related) units linked together. The linkage can be through a C-C bond (e.g., bisaporphines) or an ether (aryloxy) bridge.[1]
-
Key Structural Feature : Two aporphinoid monomers linked together.
-
Example : Uskudaramine (aporphine-benzylisoquinoline dimer).[1]
Quantitative Biological Data
The structural diversity of aporphine alkaloids leads to a wide range of biological activities. The following tables summarize key quantitative data for representative subtypes, highlighting their potential in drug development.
Table 1: Kinase Inhibitory Activity of Aporphines and Aristolactams Data below shows the half-maximal inhibitory concentration (IC₅₀) in micromolar (μM) units. Lower values indicate higher potency.
| Compound | Subtype | Target: DYRK1A (IC₅₀ µM) | Target: CDK1/Cyclin B (IC₅₀ µM) | Reference |
| Aristolactam BII | Aristolactam | >30 | >30 | [8] |
| Aristolactam AIIIA | Aristolactam | 0.08 | 0.2 | [8] |
| (-)-Roemerine | Aporphine | 15.0 | >30 | [8] |
| Liriodenine | Oxoaporphine | 3.1 | >30 | [8] |
| Lysicamine | Oxoaporphine | 2.4 | >30 | [8] |
| (+)-N-nornuciferine | Aporphine | 4.2 | >30 | [8] |
| (+)-Boldine | Aporphine | >30 | >30 | [8] |
Table 2: Cytotoxic Activity of Selected Aporphine Alkaloids
| Compound | Subtype | Cell Line | Activity (IC₅₀ µM) | Reference |
| 1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine | Dehydroaporphine | HepG2 (Liver Cancer) | 12.88 | [7] |
| 1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine | Dehydroaporphine | MDA-MB-231 (Breast Cancer) | 67.06 | [7] |
Experimental Protocols
The study of aporphine alkaloids involves a multi-step process from plant extraction to biological evaluation. Below are generalized methodologies for key experiments.
General Workflow for Isolation and Characterization
The process begins with plant material and proceeds through extraction, fractionation, purification, and final structure determination, often coupled with bioactivity screening.
Caption: Fig 2. General Experimental Workflow
Protocol: General Extraction and Isolation
-
Maceration : Air-dried and powdered plant material (e.g., 1 kg) is macerated with an organic solvent like methanol (MeOH) at room temperature for 72 hours, with the solvent being replaced every 24 hours.
-
Concentration : The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning : The crude extract is suspended in 2% hydrochloric acid (HCl) and filtered. The acidic aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral compounds.
-
Basification & Extraction : The acidic solution is basified with ammonium hydroxide (NH₄OH) to a pH of 9-10. The basic solution is then extracted repeatedly with dichloromethane to obtain the crude alkaloid fraction.
-
Chromatography : The crude alkaloid fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate followed by ethyl acetate:methanol) to yield semi-pure fractions.
-
Purification : Final purification of individual alkaloids is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Protocol: Structural Elucidation
The structures of isolated pure compounds are determined by a combination of spectroscopic methods.[10]
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Infrared (IR) Spectroscopy : Provides information on functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.[10]
-
Ultraviolet-Visible (UV) Spectroscopy : Helps identify the chromophore and the class of the alkaloid based on its absorption maxima.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical technique.
-
¹H NMR : Determines the number and type of protons and their connectivity.
-
¹³C NMR : Determines the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Used to establish the complete connectivity of the molecule, confirming the carbon skeleton and the position of substituents.
-
Biosynthesis and Key Pathways
The biosynthesis of the aporphine core is a classic example of intramolecular phenolic oxidative coupling.
Biosynthetic Pathway of Aporphines
The central precursor for most isoquinoline alkaloids is the amino acid L-tyrosine. The key steps leading to the aporphine core are outlined below. The formation of bulbocapnine from reticuline exemplifies this process.[3]
Caption: Fig 3. Biosynthesis from Reticuline to Bulbocapnine
-
Oxidation of Reticuline : The precursor, (S)-reticuline, undergoes one-electron oxidation, typically catalyzed by a cytochrome P450 enzyme, to form a resonance-stabilized diradical.[3]
-
Intramolecular Cyclization : The diradical undergoes intramolecular C-C bond formation to create the new six-membered ring, yielding a proaporphine intermediate like corytuberine.[3]
-
Rearrangement/Dehydration : The proaporphine intermediate then rearranges and dehydrates to form the stable, aromatic aporphine skeleton of bulbocapnine.[3]
Conclusion
The aporphine alkaloids are a structurally rich and pharmacologically significant class of natural products. Their classification into distinct subtypes—from biosynthetic proaporphines to oxidized oxoaporphines and rearranged aristolactams—is crucial for understanding their structure-activity relationships. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, from their isolation in nature to their evaluation as potential therapeutic agents. Further research into their synthesis, biological mechanisms, and clinical potential will undoubtedly solidify their importance in modern drug discovery.
References
- 1. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural Aristolactams and Aporphine Alkaloids as Inhibitors of CDK1/Cyclin B and DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Aporphine and its Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of aporphine and its analogues, a class of tetracyclic alkaloids with significant pharmacological activities. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines their interactions with crucial signaling pathways. The information is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Key Synthetic Strategies for the Aporphine Core
The construction of the characteristic tetracyclic core of aporphine alkaloids can be achieved through several strategic approaches. The most prominent methods include biomimetic oxidative phenol coupling, Diels-Alder reactions, and palladium-catalyzed intramolecular arylations.
Biomimetic Oxidative Phenol Coupling
Inspired by the biosynthetic pathway of aporphine alkaloids in nature, oxidative phenol coupling reactions are a powerful tool for constructing the aporphine core.[1] This biomimetic approach typically involves the intramolecular coupling of a benzylisoquinoline precursor. Recent advancements have utilized photocatalytic methods to achieve this transformation under mild conditions.[1]
Experimental Protocol: Photocatalytic Oxidative Phenol Coupling for the Synthesis of a Corytuberine Analogue [1]
This protocol describes the synthesis of a key intermediate in the preparation of a corytuberine analogue via a photocatalytic intermolecular oxidative phenol coupling, followed by subsequent cyclization steps.
Step 1: Photocatalytic Intermolecular Oxidative Phenol Coupling
| Reagent/Parameter | Value |
| Phenol 1 | 1.0 equiv |
| Phenol 2 | 2.0 equiv |
| Photocatalyst (e.g., MesAcrBF4) | 5 mol% |
| Additive (e.g., dtbbp) | 25 mol% |
| Solvent | HFIP |
| Concentration | 0.10 M |
| Light Source | 440 nm Kessil lamp |
| Temperature | 35 °C |
| Reaction Time | 24–96 h |
| Yield | Up to 82% |
Procedure:
-
To a reaction vessel, add Phenol 1, Phenol 2, the photocatalyst, and the additive.
-
Dissolve the mixture in hexafluoroisopropanol (HFIP).
-
Irradiate the reaction mixture with a 440 nm Kessil lamp at 35 °C for 24–96 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Step 2: Subsequent Cyclization and Functionalization
The coupled product from Step 1 can be further elaborated to the aporphine core through a series of reactions including Friedel-Crafts acylation, deprotection, and cyclization.[1]
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful and convergent approach to the aporphine skeleton. This [4+2] cycloaddition reaction typically involves a substituted isoquinoline-derived diene and a suitable dienophile.[1] Benzyne chemistry has also been employed to generate a dehydroaporphine intermediate which can be further elaborated.
Experimental Protocol: Diels-Alder Approach to a Dehydroaporphine Intermediate
While a specific detailed protocol for a Diels-Alder synthesis of an aporphine was not found in the search results, the general principle involves the reaction of a cyclic diene with a benzyne precursor. The resulting cycloadduct can then be further transformed into the aporphine core. These reactions often require careful control of reaction conditions due to the reactive nature of the intermediates.[1]
Palladium-Catalyzed Intramolecular Arylation
Palladium-catalyzed cross-coupling reactions, particularly intramolecular C-H arylation, have emerged as a versatile method for the synthesis of the aporphine core.[2] This strategy allows for the formation of the biaryl bond, a key structural feature of aporphines, in a single step.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Aporphine Synthesis [3]
This protocol outlines a general procedure for the intramolecular C-H arylation of an N-aryl-2-quinolinecarboxyamide, which can be adapted for the synthesis of aporphine-like structures.
| Reagent/Parameter | Value |
| N-Aryl-2-quinolinecarboxyamide | 1.0 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 10 mol% |
| Ligand (e.g., PPh₃) | 10 mol% |
| Base (e.g., K₂CO₃) | 3.0 equiv |
| Additive (e.g., Tetrabutylammonium bromide) | 1.0 equiv |
| Solvent | DMA |
| Temperature | 110 °C |
| Reaction Time | 24 h |
| Yield | Up to 94% |
Procedure:
-
To a screw-capped test tube, add the N-aryl-2-quinolinecarboxyamide, palladium(II) acetate, triphenylphosphine, potassium carbonate, and tetrabutylammonium bromide.
-
Add N,N-dimethylacetamide (DMA) as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of aporphine and its analogues.
Table 1: Synthesis Yields for Key Methodologies
| Synthetic Method | Aporphine Analogue | Key Reagents | Yield (%) | Reference |
| Photocatalytic Oxidative Coupling | Corytuberine Intermediate | MesAcrBF₄, dtbbp, HFIP | up to 82% | [1] |
| Palladium-Catalyzed C-H Arylation | Quinoxalinone Scaffold | Pd(OAc)₂, PPh₃, K₂CO₃ | up to 94% | [3] |
| 10-Step Synthesis | Taspine Derivative (SMU-Y6) | Multiple steps | - | [4] |
Table 2: Biological Activity of Aporphine Analogues at Serotonin and Adrenergic Receptors
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| (R)-Roemerine | 5-HT₂ₐ | 62 | - | [5] |
| (±)-Nuciferine | 5-HT₂ₐ | 139 | - | [5] |
| Nantenine | 5-HT₂ₐ | 850 | - | [6] |
| Nantenine | α₁ₐ | 2 | - | [6] |
| C1-Hexyloxy Nantenine Analogue | 5-HT₂ₐ | 71 (Kₑ) | - | [6] |
| Prazosin | α₁ₐ | - | 1.1 ± 0.4 | [7] |
| Ketanserin | 5-HT₂ₐ | - | 32 | [7] |
(Note: Kₑ values are apparent affinity constants and are comparable to Kᵢ values in trend)
Signaling Pathways and Molecular Interactions
Aporphine alkaloids exert their biological effects by modulating various signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Serotonin and Adrenergic Receptor Signaling
Many aporphine analogues exhibit significant affinity for serotonin (5-HT) and adrenergic receptors, particularly the 5-HT₂ₐ and α₁ₐ subtypes.[1][7] Antagonism at these receptors is a key mechanism for the therapeutic potential of these compounds in central nervous system disorders.
Caption: Aporphine analogues as antagonists of 5-HT2A and α1A receptors.
MAPK and NF-κB Signaling Pathways
Recent studies have shown that aporphine derivatives can also modulate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][8] For instance, the taspine derivative SMU-Y6 has been shown to block the phosphorylation of ERK and p38 in the MAPK pathway and inhibit the activation of the NF-κB pathway by reducing the phosphorylation of IKKα/β and p65.[4]
Caption: Aporphine analogues inhibit MAPK and NF-κB signaling pathways.
Characterization Data
Thorough characterization of synthesized compounds is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the structure and purity of aporphine analogues.
Representative Spectroscopic Data for an Aporphine Alkaloid:
While a complete dataset for a single synthesized compound is not available from the provided search results, typical characterization would include:
-
¹H NMR: Chemical shifts (δ) and coupling constants (J) for all protons, confirming the connectivity and stereochemistry of the molecule.
-
¹³C NMR: Chemical shifts (δ) for all carbon atoms, providing further evidence of the carbon skeleton.[9][10]
-
HRMS: An exact mass measurement to confirm the elemental composition of the synthesized compound.
Researchers should refer to the supporting information of cited literature for detailed spectroscopic data of specific aporphine analogues.[1]
Conclusion and Future Directions
The synthetic methodologies and biological insights presented in these application notes highlight the significant potential of aporphine alkaloids and their analogues as therapeutic agents. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize and evaluate novel aporphine-based compounds. Future research should focus on the development of more efficient and stereoselective synthetic routes, as well as a deeper exploration of the structure-activity relationships and the molecular mechanisms underlying the diverse pharmacological effects of this important class of alkaloids.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Evaluation of structural effects on 5-HT2A receptor antagonism by aporphines: identification of a new aporphine with 5-HT2A antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Throughput Screening Methods for Aporphine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids represent a diverse class of naturally occurring compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential spans multiple target classes, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as acetylcholinesterase. High-throughput screening (HTS) of aporphine libraries is a critical step in identifying lead compounds for the development of novel therapeutics. This document provides detailed application notes and protocols for the HTS of aporphine libraries against these key targets.
Data Presentation: Quantitative HTS Data for Aporphine Alkaloids
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative aporphine alkaloids against various biological targets. This data is essential for selecting appropriate screening assays and for interpreting HTS results.
Table 1: Binding Affinities (Ki) of Aporphine Alkaloids at Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1 vs D2 Selectivity |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 | 4961-fold for D2 |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | 38-fold for D2 |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 | 5-fold for D1 |
| (R)-Apomorphine | Agonist | Agonist | - |
| (S)-Bulbocapnine | Antagonist | - | - |
| (R)-11-hydroxyaporphine | Antagonist | - | - |
| (R)-10-bromo-11-hydroxyaporphine | Antagonist | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Binding Affinities (Ki/Ke) of Aporphine Alkaloids at Serotonin Receptors
| Compound | Receptor Subtype | Ki/Ke (nM) |
| Nantenine | 5-HT2A | 850 |
| C1-hexyloxy analogue of Nantenine | 5-HT2A | 71 |
| (R)-Roemerine | 5-HT2A | 62 |
| (±)-Nuciferine | 5-HT2A | 139 |
| C10-benzofused aminothiazole analogue | 5-HT7A | 6.5 |
| C10-benzofused aminothiazole analogue | 5-HT7A (Antagonist IC50) | 260 |
Data compiled from multiple sources.[3][4][5]
Table 3: Inhibitory Activity (IC50) of Aporphine Alkaloids against Acetylcholinesterase (AChE)
| Compound | IC50 (µM) |
| Epiganine B | 4.36 |
| Dehydrodicentrine | 2.98 |
| Dicentrine | 93.5 (µg/mL) |
| Crebanine | 86.6 (µg/mL) |
| N-methylasimilobine | 1.5 (µg/mL) |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are designed for 384-well or 1536-well plate formats, common in HTS campaigns.
Protocol 1: Fluorescence Polarization (FP) Assay for GPCR Binding
This protocol describes a competitive binding assay using fluorescence polarization to screen aporphine libraries for compounds that bind to a GPCR of interest (e.g., dopamine or serotonin receptors).
Materials:
-
GPCR-expressing cell membranes or purified receptor
-
Fluorescently labeled ligand for the target GPCR
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Aporphine compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescently labeled ligand in assay buffer at a concentration equivalent to its Kd value.
-
Prepare a 2X solution of the GPCR preparation in assay buffer. The optimal concentration should be determined empirically to give a sufficient assay window.
-
Prepare serial dilutions of the aporphine compounds in DMSO, then dilute into assay buffer to a 10X final concentration.
-
-
Assay Plate Preparation:
-
Add 2 µL of the 10X aporphine compound solution to the appropriate wells of the 384-well plate. For control wells, add 2 µL of assay buffer with DMSO (negative control) or a known unlabeled ligand (positive control).
-
Add 10 µL of the 2X fluorescently labeled ligand solution to all wells.
-
Initiate the binding reaction by adding 8 µL of the 2X GPCR preparation to all wells. The final volume in each well will be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours in the dark to reach equilibrium. Incubation time may need optimization depending on the receptor and ligand kinetics.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible microplate reader. Excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
Protocol 2: Cell-Based Calcium Flux Assay for GPCR Agonist/Antagonist Screening
This protocol outlines a method to screen for aporphine compounds that modulate GPCRs coupled to the Gαq signaling pathway, resulting in a change in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Aporphine compound library (dissolved in DMSO)
-
Known agonist and antagonist for the target receptor
-
384-well, black-walled, clear-bottom microplates
-
Fluorescent microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare a plate with the aporphine compounds at the desired screening concentration in assay buffer.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescent microplate reader.
-
For Agonist Screening: Measure baseline fluorescence for 10-20 seconds, then inject the aporphine compounds and continue to measure the fluorescence signal for 2-3 minutes to detect any increase in intracellular calcium.
-
For Antagonist Screening: Inject the aporphine compounds and incubate for 15-30 minutes. Then, inject a known agonist at its EC80 concentration and measure the fluorescence signal. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Analyze the fluorescence intensity over time. Hits are identified by a significant increase (agonist) or decrease (antagonist) in the signal compared to controls.
-
Calculate dose-response curves for confirmed hits to determine EC50 or IC50 values.
-
The Z'-factor should be calculated to ensure the robustness of the assay.[11]
-
Protocol 3: Enzyme Inhibition Assay for Acetylcholinesterase (AChE)
This protocol is based on the Ellman's method to screen for aporphine compounds that inhibit AChE activity.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine (ATCh) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
Aporphine compound library (dissolved in DMSO)
-
Known AChE inhibitor (e.g., physostigmine or galanthamine)
-
384-well, clear microplates
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCh, and DTNB in assay buffer at their optimal concentrations.
-
Prepare serial dilutions of the aporphine compounds in DMSO, then dilute into assay buffer.
-
-
Assay Plate Preparation:
-
Add 2 µL of the aporphine compound solution to the appropriate wells. Add buffer with DMSO for negative controls and a known inhibitor for positive controls.
-
Add 20 µL of the AChE solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Data Acquisition:
-
Prepare a substrate mix containing ATCh and DTNB.
-
Add 20 µL of the substrate mix to all wells to start the enzymatic reaction.
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Determine IC50 values for active compounds by performing dose-response experiments.
-
Assess assay quality using the Z'-factor. For enzyme inhibition assays, a Z'-factor greater than 0.5 is desirable.[12][13]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by aporphine alkaloids and a general workflow for high-throughput screening.
Caption: Dopamine Receptor Signaling Pathway.
Caption: Serotonin Receptor Signaling Pathway.
Caption: General HTS Workflow.
References
- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gz Enhanced Signal Transduction assaY (GZESTY) for GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Aporphine Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro assays to evaluate the diverse biological activities of aporphine alkaloids. The protocols detailed below are essential tools for screening and characterizing these natural products for potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neurological activities.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the potential of aporphine alkaloids as anticancer agents by assessing their ability to kill or inhibit the proliferation of cancer cells.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
Experimental Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the aporphine alkaloid in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the aporphine alkaloid. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
Data Presentation:
The results are typically expressed as the concentration of the compound that inhibits 50% of cell viability (IC₅₀).
| Aporphine Alkaloid | Cell Line | IC₅₀ (µM) | Reference |
| Liriodenine | HeLa | 2 (µg/mL) | [4] |
| Norushinsunine | A-549 | 8.8 (µg/mL) | [5] |
| Norushinsunine | K-562 | 7.4 (µg/mL) | [5] |
| Norushinsunine | HeLa | 7.9 (µg/mL) | [5] |
| Norushinsunine | MDA-MB | 8.1 (µg/mL) | [5] |
| 8-hydroxy-1,4,5-trimethoxy-7-oxoaporphine | HepG2 | 26.36 | [6] |
| 1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine | HepG2 | 12.88 | [6] |
| 8-hydroxy-1,4,5-trimethoxy-7-oxoaporphine | MDA-MB231 | 64.75 | [6] |
| 1,2,3-trimethoxy-4,5-dioxo-6a,7-dehydroaporphine | MDA-MB231 | 67.06 | [6] |
Experimental Workflow for MTT Assay:
Caspase-3 Activation and Apoptosis
Aporphine alkaloids can induce apoptosis, or programmed cell death, in cancer cells. A key event in apoptosis is the activation of caspases, particularly caspase-3, which is a key executioner caspase.[7]
Signaling Pathway for Caspase-3 Activation:
Anti-inflammatory Assays
Aporphine alkaloids have demonstrated potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of aporphine alkaloids to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a heme cofactor solution.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare solutions of COX-1 and COX-2 enzymes.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the aporphine alkaloid at various concentrations.
-
Add the COX enzyme to initiate the reaction.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add arachidonic acid to start the enzymatic reaction.
-
Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping reagent (e.g., stannous chloride).
-
The product (prostaglandin) can be quantified using an ELISA kit.
-
Data Presentation:
| Aporphine Alkaloid | Enzyme | IC₅₀ (µM) | Reference |
| (+)-N-acetyl-nornantenine | COX-2 | 25.9-116 | [8] |
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of aporphine alkaloids on 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are also potent inflammatory mediators.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 6.3).
-
Prepare a solution of 5-lipoxygenase enzyme.
-
Prepare a solution of linoleic acid (substrate).
-
-
Assay Procedure:
-
In a suitable reaction vessel, mix the buffer, enzyme solution, and the aporphine alkaloid at different concentrations.
-
Incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the product.
-
Data Presentation:
| Aporphine Alkaloid | Enzyme | IC₅₀ (µM) | Reference |
| (+)-N-acetyl-nornantenine | 5-LOX | Potent Inhibitor | [8] |
Signaling Pathway for Anti-inflammatory Action:
Antimicrobial Assays
Aporphine alkaloids have been investigated for their activity against a range of microbial pathogens.
Disc Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of aporphine alkaloids.
Experimental Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Evenly swab the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
-
Disc Application:
-
Impregnate sterile paper discs with a known concentration of the aporphine alkaloid solution.
-
Place the discs on the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Acquisition:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Broth Microdilution Assay
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Experimental Protocol:
-
Serial Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the aporphine alkaloid in a suitable broth medium.
-
-
Inoculation:
-
Add a standardized inoculum of the test microorganism to each well.
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the aporphine alkaloid that completely inhibits the visible growth of the microorganism.
-
Data Presentation:
| Aporphine Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| Lysicamine | Bacillus subtilis | - | [10] |
| Lysicamine | Staphylococcus aureus | - | [10] |
| Lysicamine | Staphylococcus epidermidis | - | [10] |
Receptor Binding Assays
Aporphine alkaloids can interact with various receptors in the central nervous system, suggesting their potential for treating neurological disorders.
Dopamine D₂ Receptor Binding Assay
This assay measures the affinity of aporphine alkaloids for the dopamine D₂ receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the dopamine D₂ receptor.
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a radiolabeled ligand that specifically binds to the D₂ receptor (e.g., [³H]spiperone), and the aporphine alkaloid at various concentrations.
-
-
Incubation:
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
Separate the bound and free radioligand using a filtration method.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Presentation:
The results are typically expressed as the inhibition constant (Kᵢ), which represents the affinity of the aporphine alkaloid for the receptor.
Serotonin 5-HT₂A Receptor Binding Assay
This assay determines the binding affinity of aporphine alkaloids for the serotonin 5-HT₂A receptor.
Experimental Protocol:
The protocol is similar to the dopamine D₂ receptor binding assay, but uses a radiolabeled ligand specific for the 5-HT₂A receptor (e.g., [³H]ketanserin) and a membrane preparation from cells expressing this receptor.
Logical Relationship for Receptor Binding Assay:
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchhub.com [researchhub.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Utilizing Animal Models in Aporphine Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the pharmacology of aporphine alkaloids. This document includes detailed experimental protocols for key behavioral and neurochemical assays, quantitative data on the receptor binding affinities and in vivo effects of prominent aporphine alkaloids, and visual representations of the primary signaling pathways involved.
Introduction to Aporphine Alkaloids and their Pharmacological Significance
Aporphine alkaloids are a class of quinoline alkaloids with a diverse range of pharmacological activities, primarily attributed to their interaction with dopamine and serotonin receptor systems. These compounds, both naturally occurring and synthetic, are of significant interest in drug discovery for their potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Animal models are indispensable tools for characterizing the pharmacological profiles of these alkaloids, enabling the assessment of their efficacy, potency, and mechanisms of action in a living system.
Key Aporphine Alkaloids in Preclinical Research
This document focuses on three well-characterized aporphine alkaloids that represent a spectrum of pharmacological activities:
-
Apomorphine: A non-selective dopamine agonist, particularly at D2-like receptors, widely used in animal models of Parkinson's disease to induce motor behaviors.
-
Nuciferine: An alkaloid with a mixed pharmacological profile, exhibiting antagonist activity at 5-HT2A receptors and partial agonist activity at D2 receptors, suggesting potential atypical antipsychotic properties.[1][2]
-
Bulbocapnine: A dopamine D1 and D2 receptor antagonist known for its ability to induce catalepsy in rodents, a state of motor immobility often used to model the extrapyramidal side effects of antipsychotic drugs.
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral effects of the selected aporphine alkaloids.
Table 1: Receptor Binding Affinities (Ki, nM) of Aporphine Alkaloids
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT6 Receptor | 5-HT7 Receptor |
| Apomorphine | 484 | 52 | 26 | 4.37 | - | 120 | 102 | - | - |
| Nuciferine | - | 64 (EC50) | - | Agonist | Agonist | 478 (IC50) | 131 (IC50) | Partial Agonist (EC50=700) | Inverse Agonist (IC50=150) |
| (S)-(-)-Stepholidine * | 5.1 | 11.6 | 23.4 | 1453 | - | - | - | - | - |
*Data for (S)-(-)-Stepholidine, a tetracyclic aporphine-like alkaloid, is included for its notable mixed D1 agonist/D2 antagonist profile.[3] Ki values are presented unless otherwise noted. EC50 and IC50 values represent the concentration for 50% maximal effect or inhibition, respectively.
Table 2: In Vivo Behavioral Effects of Aporphine Alkaloids in Rodent Models
| Compound | Animal Model | Behavioral Assay | Dose Range | Observed Effect | ED50/Effective Dose |
| Apomorphine | Rat | Locomotor Activity | 0.05 - 5 mg/kg | Biphasic: low doses decrease, high doses increase activity | - |
| Mouse | Stereotypy (Climbing) | 1 - 10 mg/kg | Dose-dependent increase in stereotyped climbing behavior | - | |
| Nuciferine | Mouse | Prepulse Inhibition (PCP-induced deficit) | 3 - 10 mg/kg | Reversal of PCP-induced PPI deficit | 10 mg/kg showed significant effect |
| Mouse | Locomotor Activity (PCP-induced hyperactivity) | 3 - 10 mg/kg | Inhibition of PCP-induced hyperactivity | 10 mg/kg showed significant effect | |
| Rat | Drug Discrimination (vs. Clozapine) | 0.1 - 10 mg/kg | Substituted for clozapine | ED50 = 5.42 mg/kg[4] | |
| Bulbocapnine | Rat | Catalepsy (Bar Test) | 50 mg/kg | Induction of catalepsy lasting approximately 1 hour[5] | - |
Experimental Protocols
Apomorphine-Induced Stereotypy in Mice
This protocol is designed to assess the stereotyped behaviors induced by the dopamine agonist apomorphine, which is indicative of central dopamine receptor stimulation.
Materials:
-
Apomorphine hydrochloride (dissolved in 0.9% saline with 0.1% ascorbic acid to prevent oxidation)
-
Male CF-1 mice (or other appropriate strain)
-
Standard mouse cages or observation chambers
-
Scoring sheet for stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing)
Procedure:
-
Habituation: Place individual mice in the observation chambers and allow them to habituate for at least 30-60 minutes before drug administration.
-
Drug Administration: Administer apomorphine (e.g., 1-10 mg/kg, subcutaneous) or vehicle to the mice.
-
Observation: Immediately after injection, begin observing the mice for stereotyped behaviors. Observations are typically conducted for 30-60 minutes.
-
Scoring: Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes). A common scoring scale is as follows:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Repetitive sniffing, head movements
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
4: Intense, focused stereotyped behavior, such as continuous gnawing or climbing
-
-
Data Analysis: Analyze the stereotypy scores over time. The data can be presented as the mean score at each time point or as the area under the curve (AUC) for the total observation period.
Bulbocapnine-Induced Catalepsy in Rats (Bar Test)
This protocol measures the induction of catalepsy, a state of motor immobility, following the administration of the dopamine antagonist bulbocapnine.
Materials:
-
Bulbocapnine hydrochloride (dissolved in 0.9% saline)
-
Male Wistar or Sprague-Dawley rats
-
A horizontal bar (approximately 0.5-1 cm in diameter) fixed at a height of 9-10 cm above a flat surface.
-
Stopwatch
Procedure:
-
Baseline Measurement: Before drug administration, gently place the rat's forepaws on the horizontal bar. A non-cataleptic rat will quickly remove its paws. Record the baseline descent latency.
-
Drug Administration: Administer bulbocapnine (e.g., 50 mg/kg, intraperitoneal) or vehicle to the rats.[5]
-
Testing for Catalepsy: At set time points after injection (e.g., 15, 30, 45, 60, 90, and 120 minutes), place the rat's forepaws on the bar as in the baseline measurement.
-
Measurement of Descent Latency: Start the stopwatch as soon as the forepaws are placed on the bar and stop it when the rat removes both forepaws and places them on the surface below. A cut-off time (e.g., 180 seconds) is typically used, and if the rat remains on the bar for this duration, it is assigned the maximum score.
-
Data Analysis: The descent latency at each time point is recorded. The data can be presented as the mean latency at each time point or as the total duration of catalepsy.
In Vivo Microdialysis for Dopamine Measurement in the Striatum of Rats
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of an aporphine alkaloid.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Aporphine alkaloid of interest
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Collect at least 3-4 baseline samples to ensure a stable baseline.
-
-
Drug Administration and Sample Collection:
-
Administer the aporphine alkaloid (or vehicle) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in extracellular dopamine levels.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the mean baseline concentration for each animal.
-
Analyze the time course of the drug's effect on dopamine levels.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
The dopamine D2 receptor, a primary target for many aporphine alkaloids, signals through two main pathways: the canonical G-protein-dependent pathway and the more recently elucidated β-arrestin-dependent pathway.
Caption: Dopamine D2 Receptor Signaling Pathways.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is another important target for aporphine alkaloids like nuciferine. Its activation primarily leads to the stimulation of the phospholipase C (PLC) pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Aporphine Alkaloid Characterization
The following diagram illustrates a typical workflow for the preclinical pharmacological characterization of a novel aporphine alkaloid.
Caption: Experimental Workflow for Aporphine Alkaloid Characterization.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 5. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Aporphine Alkaloids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of aporphine alkaloids from various plant materials. The protocols outlined below are based on established scientific literature and are intended to serve as a comprehensive guide for laboratory applications.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic aromatic basic skeleton.[1] They are secondary metabolites found in numerous plant families, including Nelumbonaceae, Annonaceae, and Lauraceae.[2][3] These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, which include anti-cancer, anti-diabetic, anti-obesity, antioxidant, and anti-HIV properties.[4][5] Prominent examples of aporphine alkaloids include nuciferine, roemerine, glaucine, and boldine.[3] The extraction and purification of these compounds are critical steps for their further investigation and potential development as therapeutic agents.
Extraction Protocols
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of aporphine alkaloids from plant material. Factors to consider include the specific plant matrix, the polarity of the target alkaloids, and the desired scale of extraction. This section details several common and advanced extraction techniques.
Conventional Solvent Extraction
Solvent extraction is a widely used method for obtaining a crude extract of aporphine alkaloids. The choice of solvent is critical and is based on the principle of "like dissolves like."[6] Aporphine alkaloids, being weakly alkaline, are soluble in various organic solvents.
Protocol 2.1.1: Maceration with Methanol
This protocol is a straightforward method suitable for initial laboratory-scale extractions.
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Nelumbo nucifera) at room temperature or in an oven at a controlled temperature (e.g., 60°C) and grind it into a fine powder.[4][7]
-
Extraction:
-
Weigh the powdered plant material (e.g., 1.5 kg).[7]
-
Submerge the powder in methanol (e.g., 50 L) in a large container.[7]
-
Allow the mixture to stand at room temperature for a specified period (e.g., three days), with occasional agitation.[7]
-
Filter the mixture to separate the solvent from the plant debris.
-
Repeat the extraction process with fresh methanol (e.g., 4 more times) to ensure exhaustive extraction.[7]
-
-
Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[7]
Protocol 2.1.2: Acid-Base Extraction
This method takes advantage of the basic nature of alkaloids to achieve a more selective extraction.
-
Initial Acidic Extraction:
-
Suspend the powdered plant material (e.g., 300 g of Nelumbo nucifera leaves) in a dilute acid solution (e.g., 3 L of 0.1 M hydrochloric acid).[4]
-
Perform the extraction under specific conditions, for instance, using ultrasonication (e.g., 40,000 Hz for 20 minutes).[4]
-
Repeat the extraction process multiple times (e.g., three times) and combine the acidic extracts.[4]
-
-
Basification and Liquid-Liquid Partitioning:
-
Filter the combined acidic extract.
-
Adjust the pH of the filtrate to alkaline (e.g., pH 8.5) by adding a base (e.g., 0.1 M sodium hydroxide).[4] This converts the alkaloid salts into their free base form.
-
Partition the basified aqueous solution with an immiscible organic solvent (e.g., chloroform or ether) in a separatory funnel. The free base alkaloids will move into the organic layer.[7][8]
-
Separate the organic layer and repeat the partitioning process with fresh organic solvent.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[4]
Advanced Extraction Techniques
To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed.
Protocol 2.2.1: Ultrasound-Assisted Extraction (UAE)
Ultrasonic cavitation facilitates the release of intracellular compounds by disrupting plant cell walls, leading to enhanced mass transfer.[9]
-
Apparatus: An ultrasonic bath or probe system.
-
Procedure:
-
Place the powdered plant material (e.g., 2 g of soursop fruit peel) in a flask with a suitable solvent (e.g., 15 mL of methanol).[9]
-
Subject the mixture to ultrasonication at a specific frequency (e.g., 40,000 Hz) and amplitude for a defined period (e.g., 5 to 15 minutes).[4][9]
-
Optimize parameters such as time, amplitude, and pulse cycles for the specific plant material to maximize yield.[9][10] For instance, optimal conditions for soursop peel were found to be 5 minutes at 70% amplitude.[10]
-
Filter the extract and concentrate the solvent to obtain the crude extract.
-
Protocol 2.2.2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.[11]
-
Apparatus: A microwave extraction system.
-
Procedure:
-
Place the powdered plant material (e.g., 0.5 g of Stephania cepharantha) in a microwave-transparent vessel with an appropriate solvent (e.g., 20 mL of 0.01 M hydrochloric acid).[12][13]
-
Set the microwave power (e.g., 100 W) and irradiation time (e.g., 2 minutes) and temperature (e.g., 60°C).[12][13]
-
After extraction, cool the vessel and filter the contents.
-
The resulting extract can then be further processed.
-
Purification Protocols
The crude extracts obtained from the initial extraction contain a mixture of compounds. Chromatographic techniques are essential for isolating and purifying individual aporphine alkaloids.
Protocol 3.1: Column Chromatography
Column chromatography is a standard method for the separation of compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is a commonly used adsorbent for alkaloid purification.[14]
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of n-hexane, ethyl acetate, and methanol.[7]
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the same compound and evaporate the solvent to obtain the purified alkaloid.
-
Protocol 3.2: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[4]
-
Apparatus: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system is required. For the separation of aporphine alkaloids from Nelumbo nucifera, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) has been successfully used.[4][15]
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase and then pump the mobile phase at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[15]
-
Dissolve the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases and inject it into the column.[4][15]
-
Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify the purified alkaloids.[4]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of aporphine alkaloids.
Table 1: Yield of Aporphine Alkaloids from Nelumbo nucifera using HSCCC [4][15]
| Aporphine Alkaloid | Amount from 100 mg Crude Extract (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
Table 2: Total Alkaloid Content from Annona muricata using UAE [10]
| Plant Part | Total Alkaloid Content (mg/g) |
| Peel | 7.48 |
| Seed | 2.31 |
| Pulp | 1.20 |
| Columella | 0.79 |
Table 3: Aporphine Alkaloid Concentration in Unonopsis duckei Leaves [16][17]
| Alkaloid | Concentration (μg/g of dried leaf) |
| Varied Alkaloids | 6.79 to 131.10 |
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and purification of aporphine alkaloids.
Caption: General workflow for aporphine alkaloid extraction and purification.
Caption: Detailed workflow for the Acid-Base extraction method.
Signaling Pathways of Aporphine Alkaloids
Some aporphine alkaloids have been shown to modulate specific cellular signaling pathways, contributing to their biological effects. For instance, certain aporphine analogs have been found to influence the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.[5] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which is relevant to the anti-diabetic and anti-obesity effects of these compounds.[5]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. column-chromatography.com [column-chromatography.com]
- 15. researchgate.net [researchgate.net]
- 16. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Aporphine-Based Compounds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and rationale for developing aporphine-based compounds as potential anticancer agents. The protocols outlined below detail key in vitro assays for assessing the cytotoxic and pro-apoptotic activity of these compounds, while the accompanying data and diagrams offer a framework for understanding their mechanism of action.
Introduction to Aporphine Alkaloids in Cancer Therapy
Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids found in various plant families.[1][2] These compounds have garnered significant interest in oncology due to their diverse pharmacological activities, including potent anticancer effects.[1][2] Aporphine derivatives, both natural and synthetic, have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle through various mechanisms of action.[3][4][5] Key mechanisms include the inhibition of DNA topoisomerase, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways, such as the PI3K/Akt pathway.[3][4][6] This document serves as a guide for researchers engaged in the preclinical evaluation of aporphine-based compounds.
Data Presentation: Cytotoxicity of Aporphine-Based Compounds
The following tables summarize the in vitro cytotoxic activity of representative aporphine alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Natural Aporphine Alkaloids in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | A549 (Lung) | 5.3 | [7] |
| BGC-823 (Gastric) | 3.2 | [7] | |
| BEL-7402 (Liver) | 4.1 | [7] | |
| HTC-8 (Colon) | 6.8 | [7] | |
| A2780 (Ovarian) | 2.5 | [7] | |
| Boldine | MDA-MB-231 (Breast) | 50-100 | [4] |
| MCF-7 (Breast) | >100 | [4] | |
| Crebanine | K562 (Leukemia) | 37.5% inhibition at 500µM | [8] |
| Norushinsunine | A-549 (Lung) | 8.8 | [9][10] |
| K-562 (Leukemia) | 7.4 | [9][10] | |
| HeLa (Cervical) | 7.8 | [9][10] | |
| MDA-MB (Breast) | 8.2 | [9][10] |
Table 2: IC50 Values of Synthetic Oxoaporphine Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oxoaporphine Derivative 9 | MCF-7 (Breast) | 0.52 | [11] |
| Oxoaporphine Derivative 12 | MCF-7 (Breast) | 0.45 | [11] |
| Oxoaporphine Derivative 14 | MCF-7 (Breast) | 0.61 | [11] |
| Oxoaporphine Derivative 19 | MCF-7 (Breast) | 0.39 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and aporphine compounds being investigated.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aporphine-based compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aporphine-based compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Detection of Apoptosis by Annexin V/7-AAD Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
7-AAD or Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cancer cells by treating them with the aporphine-based compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and 7-AAD only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Protocol 3: Western Blot Analysis of Cleaved Caspase-3
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the pro-caspase into active fragments. Western blotting is used to detect the cleaved (active) form of caspase-3.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12-15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved Caspase-3 (Asp175)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the aporphine-based compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody against cleaved Caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle shaking.[6][14]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the development of aporphine-based anticancer compounds.
References
- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
Application Notes and Protocols for the Formulation of Aporphine Alkaloids for Drug Delivery
Introduction
Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1][2] Prominent members such as boldine, glaucine, apomorphine, and magnoflorine have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6] However, their clinical application is often hampered by challenges like poor aqueous solubility, low bioavailability, and rapid metabolism.[7][8] Advanced drug delivery systems, particularly nanoformulations, offer promising strategies to overcome these limitations. By encapsulating aporphine alkaloids in carriers like polymeric nanoparticles, liposomes, and solid lipid nanoparticles, it is possible to enhance their solubility, improve pharmacokinetic profiles, and achieve targeted delivery, thereby increasing therapeutic efficacy and reducing side effects.[7][8][9]
Application Note 1: Polymeric Nanoparticles for Enhanced Blood-Brain Barrier Penetration
Focus Alkaloid: Apomorphine
Apomorphine (AMP), a potent dopamine agonist used in the treatment of Parkinson's disease, suffers from rapid degradation via oxidation and poor blood-brain barrier (BBB) permeability.[10] Formulating apomorphine into biodegradable polymeric nanoparticles can protect it from oxidation and facilitate its transport into the brain, especially via intranasal delivery.[10][11] A strategy involves conjugating apomorphine to a phenylboronic acid-functionalized polycarbonate through a pH-sensitive boronate ester bond, which allows the polymer to self-assemble into nanoparticles and ensures a rapid drug release in the acidic environment of endolysosomes.[10]
Quantitative Data Summary: Apomorphine-Polycarbonate Nanoparticles
| Parameter | Value / Result | Reference |
| Drug Conjugation Efficiency | ~74% (with pyridine catalyst, 5 min) | [10] |
| ~80% (with tertiary amine catalyst, 5 min) | [10] | |
| Drug Release Profile | Minimal release at pH 7.4 | [10] |
| Rapid release in acidic environments (endolysosomes) | [10] | |
| In Vivo Outcome | Significant accumulation in brain tissue after intranasal delivery | [10][11] |
| Stability | Encapsulation protected apomorphine from oxidation | [10][11] |
Experimental Protocol: Preparation of Apomorphine-Conjugated Polycarbonate Nanoparticles
This protocol describes the synthesis of apomorphine-loaded nanoparticles via covalent conjugation and self-assembly.
Materials:
-
Apomorphine (AMP)
-
Phenylboronic acid-functionalized polycarbonate polymer
-
Tertiary amine catalyst (e.g., integrated into the polymer backbone)
-
Organic solvent (e.g., Dimethylformamide, DMF)
-
Dialysis membrane (MWCO 10 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
Equipment:
-
Magnetic stirrer
-
Round bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Polymer-Drug Conjugation:
-
Dissolve the phenylboronic acid-functionalized polycarbonate polymer in an appropriate organic solvent in a round bottom flask.
-
Add apomorphine to the polymer solution. The initial drug loading can be optimized.
-
Incorporate a tertiary amine catalyst. This can be done by using a polymer backbone that already contains tertiary amine groups.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature with continuous stirring to form the AMP-conjugated polymer.[10]
-
-
Nanoparticle Self-Assembly:
-
The AMP-conjugated polymer will self-assemble into nanoparticles in solution.
-
To purify the nanoparticles, dialyze the solution against deionized water for 24 hours using a dialysis membrane to remove the organic solvent and any unreacted apomorphine.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles using a DLS instrument.
-
Morphology: Observe the shape and size of the nanoparticles using TEM.
-
Drug Loading and Conjugation Efficiency: Determine the amount of conjugated apomorphine using UV-Vis spectroscopy or HPLC after chemical cleavage of the boronate ester bond.
-
-
In Vitro Drug Release Study:
-
Suspend the nanoparticles in release media of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0) to simulate physiological and endolysosomal conditions, respectively.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots, centrifuge to separate the nanoparticles, and analyze the supernatant for released apomorphine content using HPLC.
-
Caption: Workflow for preparing apomorphine-loaded polymeric nanoparticles.
Application Note 2: Lipid-Based Formulations for Improved Oral and Systemic Bioavailability
Focus Alkaloids: Magnoflorine, Apomorphine
Many aporphine alkaloids, such as magnoflorine, exhibit low oral bioavailability due to poor liposolubility and rapid elimination.[3][12] Formulating them into lipid-based carriers like phospholipid complexes or solid lipid nanoparticles (SLNs) can significantly enhance their absorption and pharmacokinetic profile.[13][14] Phospholipid complexes improve the oil-water partition coefficient, aiding in permeating biological membranes like the BBB.[13] SLNs protect the encapsulated drug from enzymatic degradation in the gastrointestinal tract and can facilitate lymphatic uptake, bypassing first-pass metabolism.[14][15]
Quantitative Data Summary: Lipid-Based Formulations
| Formulation | Alkaloid | Key Finding | Value | Reference |
| Phospholipid Complex | Magnoflorine | Encapsulation Efficiency | High (not quantified) | [13] |
| Oil-Water Partition Coefficient | Significantly Improved | [13] | ||
| In Vivo Outcome | Enhanced BBB permeation | [13] | ||
| Solid Lipid Nanoparticles (SLNs) | Apomorphine | Oral Bioavailability Enhancement | 12- to 13-fold higher than solution | [14] |
| In Vivo Behavioral Outcome | Increased contralateral rotations (from 20 to ~100) | [14] |
Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a general method for preparing drug-loaded SLNs.
Materials:
-
Aporphine alkaloid (e.g., Apomorphine)
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Equipment:
-
Water bath or heating mantle
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the aporphine alkaloid in the molten lipid.
-
Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.
-
Follow this with high-energy probe sonication for 10-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring.
-
As the lipid cools and recrystallizes, solid lipid nanoparticles are formed, entrapping the drug within the solid matrix.
-
-
Characterization:
-
Particle Size and Morphology: Analyze using DLS and TEM.
-
Entrapment Efficiency (EE%): Separate the free drug from the SLNs by ultracentrifugation. Measure the drug concentration in the supernatant and calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Caption: Mechanism of enhanced oral bioavailability via SLN delivery.
Application Note 3: Chitosan-Based Nanocapsules for Sustained Release
Focus Alkaloid: Magnoflorine
Magnoflorine, an aporphine quaternary alkaloid, possesses significant antioxidant properties beneficial for neurodegenerative diseases.[16] To improve its efficacy and provide sustained release, it can be encapsulated in biodegradable nanocarriers. Chitosan-collagen nanocapsules (MF-CCNc) have been shown to be effective, demonstrating a small particle size and a biphasic release pattern, with an initial burst followed by sustained release over 24 hours.[16]
Quantitative Data Summary: Magnoflorine Chitosan-Collagen Nanocapsules (MF-CCNc)
| Parameter | Value / Result | Reference |
| Particle Size | 12 ± 2 nm | [16] |
| Morphology | Spherical | [16] |
| In Vitro Release (First 4h) | 39.12 ± 1.5% | [16] |
| In Vitro Release (After 24h) | 78.53 ± 1% | [16] |
| Antioxidant Potential (IC50) | < 25 µg/mL | [16] |
| Cytotoxicity | No major cytotoxicity on SH-SY5Y cells | [16] |
Experimental Protocol: Preparation of Chitosan-Collagen Nanocapsules by Ionic Gelation
This protocol describes the ionic gelation method for preparing MF-CCNc.
Materials:
-
Magnoflorine (MF)
-
Chitosan
-
Collagen
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
pH meter
Procedure:
-
Preparation of Polymer Solution:
-
Prepare a chitosan solution by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with overnight stirring.
-
Prepare a separate collagen solution in deionized water.
-
Mix the chitosan and collagen solutions in a desired ratio to form the polymer blend.
-
Dissolve magnoflorine in the chitosan-collagen polymer solution.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of the cross-linking agent, TPP.
-
Add the TPP solution dropwise to the magnoflorine-polymer solution under constant magnetic stirring at room temperature.
-
Nanocapsules will form spontaneously via ionic gelation between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
Continue stirring for approximately 30-60 minutes to stabilize the nanoparticles.
-
-
Purification:
-
Collect the nanocapsules by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove unreacted reagents.
-
Resuspend the final pellet in deionized water for characterization or lyophilize for long-term storage.
-
Caption: Experimental workflow for preparing Magnoflorine nanocapsules.
Application Note 4: Aporphine Alkaloids in Cancer Therapy and Associated Signaling Pathways
Focus Alkaloids: Boldine, Glaucine, Liriodenine
Several aporphine alkaloids exhibit potent anticancer activities by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7][17] Boldine induces apoptosis in human bladder cancer cells by regulating the ERK, AKT, and GSK-3β pathways.[18] Glaucine has been shown to inhibit the activation of NF-κB, which in turn reduces the expression of MMP-9, a key enzyme in cancer cell invasion and migration.[6] Liriodenine, another aporphine, induces apoptosis and inhibits topoisomerase II, a critical enzyme for DNA replication in cancer cells.[19] Developing formulations that can effectively deliver these alkaloids to tumor sites is a key area of research.
Signaling Pathways Modulated by Aporphine Alkaloids
Caption: Anticancer signaling pathways modulated by Boldine and Glaucine.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Boldo and boldine: an emerging case of natural drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boldine Alkaloid: Holistic Overview on Potential Health Benefits and Medicinal Merits a comprehensive review [journals.ekb.eg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective encapsulation of apomorphine into biodegradable polymeric nanoparticles through a reversible chemical bond for delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanonization of Magnoflorine-Encapsulated Novel Chitosan–Collagen Nanocapsules for Neurodegenerative Diseases: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Aporphine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of aporphine alkaloids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of aporphine alkaloids?
A1: The primary challenges in aporphine alkaloid synthesis revolve around the construction of the core tetracyclic structure with the correct regiochemistry and stereochemistry. Key difficulties include:
-
Formation of the C-ring: Creating the biaryl linkage to form the C-ring is a critical and often problematic step.
-
Regioselectivity: Controlling the position of bond formation during cyclization reactions, particularly in oxidative coupling, can be challenging.
-
Stereocontrol: Establishing the stereocenter at the C6a position with the desired configuration is a significant hurdle.
-
Synthesis of Precursors: The preparation of the necessary starting materials for key cyclization steps can be lengthy and require the use of protecting groups.
-
Reaction Conditions: Some synthetic methods necessitate harsh conditions, such as high temperatures, which may not be suitable for molecules with sensitive functional groups.
Q2: What are the main strategies for constructing the C-ring of the aporphine core?
A2: Several strategies exist for the crucial C-ring formation, each with its own advantages and disadvantages. The main approaches can be categorized as either one-bond or two-bond disconnections.
-
One-Bond Disconnection Approaches: These methods typically involve the cyclization of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate. Common reactions include:
-
Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions are frequently used to form the biaryl bond.
-
Photochemical cyclizations: Light-promoted reactions can also effect the desired ring closure.
-
Oxidative coupling: Utilizing reagents to induce an intramolecular C-C bond formation. However, this method can suffer from a lack of regioselectivity.
-
-
Two-Bond Disconnection Approaches: These strategies often involve cycloaddition reactions to construct the C-ring.
-
[4+2] Cycloadditions (Diels-Alder): Benzyne chemistry is a prominent example, where an aryne intermediate reacts with a diene to form the C-ring.
-
Troubleshooting Guides
Issue 1: Low Yield in C-Ring Formation via Intramolecular Cyclization
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Poor reactivity of the precursor | Modify the electronic properties of the aromatic rings by changing substituents. Ensure the precursor is of high purity. | --INVALID-LINK-- |
| Unfavorable reaction kinetics | Screen different catalysts, ligands, and solvents. Optimize the reaction temperature and time. | --INVALID-LINK-- |
| Decomposition of starting material or product | Use milder reaction conditions. Employ photoredox catalysis for transformations under gentle conditions. | --INVALID-LINK-- |
| Steric hindrance | Redesign the precursor to minimize steric clash at the reaction site. | N/A |
Issue 2: Poor Regioselectivity in Oxidative Coupling Reactions
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Multiple reactive sites on the aromatic rings | Introduce blocking groups on undesired positions to direct the coupling. | N/A |
| Non-specific nature of the oxidant | Screen a variety of oxidants (e.g., iron(III) chloride, vanadium oxytrifluoride). | N/A |
| Alternative Strategy | Consider a directed approach such as an intermolecular oxidative phenol coupling followed by cyclization to improve selectivity. | N/A |
Issue 3: Difficulty in Achieving High Enantioselectivity
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Ineffective chiral catalyst or auxiliary | Screen a range of chiral catalysts and ligands. Optimize the reaction conditions for the asymmetric step. | --INVALID-LINK-- |
| Racemization during synthesis | Identify steps where racemization might occur and adjust the reaction conditions (e.g., temperature, pH). | N/A |
| Late-stage resolution or asymmetric transformation | Consider a late-stage asymmetric hydrogenation of a dehydroaporphine intermediate. | N/A |
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction for Tetrahydroisoquinoline Synthesis
This reaction is a key step in preparing the precursors for many aporphine syntheses.
-
Amide Formation: A substituted phenethylamine is reacted with a phenylacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride, in a solvent like acetonitrile or dichloromethane. The reaction is typically heated to reflux.
-
Reduction: The resulting dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride in methanol.
Protocol 2: Palladium-Catalyzed Intramolecular Arylation
This protocol is for the C-ring closure of a suitably functionalized 1-benzyl-tetrahydroisoquinoline.
-
Reactant Preparation: A 1-(2-halobenzyl)-tetrahydroisoquinoline is prepared.
-
Reaction Setup: The substrate is dissolved in an appropriate solvent (e.g., toluene, DMA). A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃, SPhos) are added, along with a base (e.g., K₂CO₃, Cs₂CO₃).
Technical Support Center: Aporphine Extraction Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during aporphine extraction experiments. Our goal is to help you optimize your extraction protocols and maximize your yields of these valuable alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of aporphine extraction?
A1: The efficiency of aporphine alkaloid (AA) extraction is primarily influenced by a combination of factors, including the choice of solvent, extraction temperature, extraction time, and the pH of the extraction medium. The solid-to-liquid ratio also plays a significant role in achieving optimal yields.[1][2] Aporphine alkaloids are also known to be sensitive to light and heat, which can lead to degradation and reduced yields if not carefully managed.[3]
Q2: Which extraction methods are most effective for aporphine alkaloids?
A2: Both conventional and modern techniques are employed for aporphine extraction. Traditional methods involve the use of organic solvents. However, advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are gaining prominence due to their potential for higher efficiency and reduced extraction times.[3] For instance, Ionic Liquids-Based Microwave-Assisted Extraction (ILMAE) has been shown to enhance efficiency by 26% and drastically reduce extraction time compared to conventional MAE for alkaloids from lotus leaves.[3] High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the purification of aporphine alkaloids from crude extracts.[4][5][6]
Q3: How does the choice of solvent affect extraction yield?
A3: Solvent selection is crucial and depends on the polarity of the target aporphine alkaloids. A synergistic effect between chloroform and methanol has been observed to improve alkaloid extraction and overall extract yield.[7] The optimal solvent is one that maximizes the solubility of the target aporphines while minimizing the co-extraction of impurities. For total alkaloid extraction from Actinidia arguta, 70% ethanol was found to be the optimal solvent concentration.[1]
Q4: What is the importance of pH during the extraction process?
A4: pH plays a critical role in alkaloid extraction. Since alkaloids are basic compounds, their solubility in different solvents can be manipulated by adjusting the pH. Typically, an acidic aqueous solution is used to extract alkaloids from the plant material, converting them into their salt form, which is soluble in water. Subsequently, the aqueous extract is basified to precipitate the alkaloids, which can then be extracted with an organic solvent.[8][9]
Q5: Can you explain the role of modifiers in Supercritical Fluid Extraction (SFE) of aporphines?
A5: In SFE, particularly with supercritical CO2 (SC-CO2), which is nonpolar, modifiers are often added to enhance the extraction of polar compounds like aporphine alkaloids.[10] Polar modifiers such as methanol or ethanol can significantly increase the solubility of the target alkaloids in the supercritical fluid, thereby improving the extraction efficiency.[10][11] For instance, in the SFE of cephalotaxine, a related alkaloid, basified methanol as a modifier was found to greatly enhance the extraction efficiency.[12]
Troubleshooting Guides
Issue 1: Low Aporphine Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | 1. Assess Polarity: Aporphine alkaloids have varying polarities. Experiment with a range of solvents with different polarities (e.g., methanol, ethanol, chloroform, ethyl acetate, and their mixtures).[2] 2. Use Solvent Mixtures: A combination of solvents, such as chloroform and methanol, can have a synergistic effect, improving extraction efficiency.[7] 3. Acidified/Basified Solvents: Consider using acidified water or alcohol to extract the alkaloid salts, followed by liquid-liquid extraction after basification.[8][9] |
| Suboptimal Extraction Temperature | 1. Temperature Optimization: Systematically vary the extraction temperature. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile aporphines.[2][3] 2. Method-Specific Temperatures: For UAE and MAE, monitor the temperature closely to prevent overheating. For SFE, optimize both temperature and pressure. |
| Inadequate Extraction Time | 1. Time Course Study: Perform a time-course experiment to determine the optimal extraction duration. Initially, the yield will increase with time, but after a certain point, it may plateau or even decrease due to compound degradation.[2] |
| Incorrect pH of the Medium | 1. pH Adjustment: Ensure the pH is appropriate for the form of the alkaloid you are trying to extract. Use an acidic medium (pH 2-3) to extract alkaloid salts and a basic medium (pH 9-11) to extract the free base.[8] |
| Poor Solid-to-Liquid Ratio | 1. Ratio Optimization: Test different solid-to-liquid ratios. A higher ratio may not allow for efficient extraction, while a very low ratio might lead to unnecessary solvent waste. Ratios between 1:10 and 1:30 (g/mL) are common starting points.[1] |
| Inefficient Cell Wall Disruption | 1. Grinding: Ensure the plant material is finely and uniformly ground to increase the surface area for solvent penetration. 2. Assisted Extraction: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and improve solvent penetration.[3] |
Issue 2: Degradation of Aporphine Alkaloids
| Potential Cause | Troubleshooting Steps |
| Heat Sensitivity | 1. Lower Extraction Temperature: Use lower extraction temperatures, especially for prolonged extraction times.[3] 2. Use of Advanced Methods: Employ extraction techniques that allow for lower operating temperatures, such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). 3. Evaporation under Reduced Pressure: When removing the solvent, use a rotary evaporator at a low temperature to prevent thermal degradation. |
| Light Sensitivity | 1. Protect from Light: Conduct the extraction and subsequent handling steps in amber-colored glassware or in a dark environment to prevent photodegradation.[3] |
| Oxidation | 1. Use of Antioxidants: Consider adding antioxidants to the extraction solvent, although this may complicate purification. 2. Inert Atmosphere: If feasible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| pH-Induced Degradation | 1. Avoid Extreme pH: While pH adjustment is crucial, prolonged exposure to very strong acids or bases can cause the degradation of certain aporphine structures. Use the mildest effective pH conditions. |
Issue 3: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | 1. Solvent Selectivity: If the crude extract is highly impure, switch to a more selective solvent system. This may involve a trade-off with the total yield. 2. Sequential Extraction: Perform a pre-extraction with a nonpolar solvent (e.g., hexane) to remove fats and waxes before the main alkaloid extraction.[13] |
| Complex Plant Matrix | 1. Acid-Base Partitioning: After the initial extraction, perform a liquid-liquid extraction. Acidify the extract and wash with an organic solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the alkaloids with an organic solvent. 2. Chromatographic Purification: Utilize column chromatography (e.g., silica gel, alumina) for the purification of the crude extract.[3] High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for separating complex mixtures of alkaloids.[4][5][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Aporphines from Nelumbo nucifera (Lotus) Leaves
This protocol is adapted from a study on the extraction of aporphine alkaloids from lotus leaves.[6]
-
Sample Preparation: Dry the leaves of Nelumbo nucifera at 60°C and pulverize them into a fine powder.
-
Extraction:
-
Weigh 300 g of the powdered sample.
-
Add 3000 mL of 0.1 mol/L hydrochloric acid.
-
Perform ultrasonic extraction at 40,000 Hz for 20 minutes.
-
Repeat the extraction two more times with fresh solvent.
-
-
Filtration and pH Adjustment:
-
Combine all the extraction solutions and filter.
-
Add 0.1 mol/L sodium hydroxide to the filtrate until the pH of the solution reaches 8.5.
-
Filter the resulting solution through filter paper to collect the precipitate.
-
-
Solvent Evaporation:
-
Evaporate the solution under reduced pressure at 60°C to dryness to obtain the crude alkaloid extract.
-
Protocol 2: Acid-Base Extraction and Partitioning for Aporphine Alkaloids
This is a general protocol for the selective extraction of alkaloids.
-
Acidic Extraction:
-
Macerate the powdered plant material with a 1-5% solution of an acid (e.g., hydrochloric acid or acetic acid) in water or ethanol.
-
Stir or shake for a predetermined period (e.g., 24 hours).
-
Filter the mixture to separate the acidic extract.
-
-
Removal of Non-Alkaloidal Impurities:
-
Concentrate the acidic extract under reduced pressure.
-
Wash the concentrated extract with a nonpolar organic solvent (e.g., hexane or chloroform) to remove lipids and other non-basic compounds. Discard the organic phase.
-
-
Liberation and Extraction of Free Alkaloids:
-
Adjust the pH of the aqueous extract to 9-11 using a base (e.g., ammonium hydroxide or sodium carbonate).
-
Extract the basified aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts.
-
-
Final Steps:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Data Presentation
Table 1: Comparison of Aporphine Yields from Nelumbo nucifera Leaves using High-Speed Counter-Current Chromatography (HSCCC) Purification[5][6]
| Aporphine Alkaloid | Yield (mg) from 100 mg Crude Extract | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
Table 2: Optimization of Extraction Parameters for Total Alkaloids from Actinidia arguta[1]
| Parameter | Levels Tested | Optimal Condition |
| Ethanol Concentration | 60%, 70%, 80% | 70% |
| Solid-Liquid Ratio | 1:20, 1:25, 1:30 (g/mL) | 1:30 (g/mL) |
| Extraction Time | 20 min, 30 min, 40 min | 20 min |
| Extraction Temperature | 50°C, 60°C, 70°C | 60°C |
| Optimized Yield | 1.021 mg/g |
Visualizations
Caption: Troubleshooting workflow for low aporphine extraction yield.
Caption: General experimental workflow for aporphine extraction.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. jocpr.com [jocpr.com]
- 10. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Modifier effects on supercritical CO2 extraction efficiency of cephalotaxine from Cephalotaxus wilsoniana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skipping the defatting stage in extraction of alkaloids - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Overcoming Resistance in Aporphine-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with aporphine-based therapies. The focus is on understanding and overcoming mechanisms of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance that can affect the efficacy of aporphine-based anticancer therapies?
A1: The primary mechanism of resistance relevant to aporphine alkaloids is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp is an efflux pump that actively removes a wide range of xenobiotics, including chemotherapeutic agents, from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Some aporphine alkaloids have been shown to directly inhibit P-gp, suggesting a role in reversing this type of resistance.[3]
Q2: Can aporphine alkaloids themselves be used to overcome pre-existing multidrug resistance in cancer cells?
A2: Yes, several studies have demonstrated that certain aporphine alkaloids can act as MDR reversal agents.[4] For example, dauriporphine has shown potent P-gp MDR inhibition activity.[3] These compounds can enhance the efficacy of other chemotherapeutic drugs by inhibiting the P-gp efflux pump and increasing the intracellular accumulation of the co-administered drug.
Q3: Which signaling pathways are commonly modulated by aporphine alkaloids and are relevant to cancer cell survival and proliferation?
A3: Aporphine alkaloids have been shown to modulate several key signaling pathways implicated in cancer progression. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[5] Some aporphine alkaloids, such as crebanine and nuciferine, have been found to inhibit this pathway, leading to apoptosis and reduced cancer cell viability.[6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[7][8] Dicentrine, for instance, has been shown to suppress the activation of the MAPK signaling pathway.[9]
-
Apoptosis Pathway: Many aporphine alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death).[10] Apomorphine, for example, activates the intrinsic apoptosis pathway by regulating the levels of pro- and anti-apoptotic proteins like the Bcl-2 family and caspases.[10]
Q4: Are there known structure-activity relationships (SAR) for aporphine alkaloids in terms of their anticancer and MDR reversal activities?
A4: Yes, preliminary SAR studies suggest that the specific substitutions on the aporphine core structure significantly influence their biological activity. For instance, the presence of a hydroxyl group at certain positions can enhance cytotoxicity against cancer cells.[11] The type and position of substitutions on the aromatic rings and the nitrogen atom can affect the compound's ability to interact with targets like P-glycoprotein or components of signaling pathways.
Troubleshooting Guides
This section provides practical advice for common issues encountered during in vitro experiments with aporphine-based compounds.
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed in cancer cell lines | 1. Compound Insolubility: Aporphine alkaloids can have poor solubility in aqueous media, leading to precipitation and lower effective concentration. 2. Inappropriate Concentration Range: The tested concentrations may be too low to elicit a cytotoxic response. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms (e.g., high P-gp expression). 4. Incorrect Assay Duration: The incubation time may be too short for the compound to induce cell death. | 1. Solubility: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. Visually inspect for precipitation. 2. Dose-Response: Perform a preliminary dose-ranging study with a wide range of concentrations (e.g., logarithmic scale) to determine the approximate effective range. 3. Cell Line Selection: Verify the expression of target proteins and resistance markers (e.g., P-gp) in your cell line. Consider using a panel of cell lines with varying sensitivity. 4. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High variability between replicate wells in cell-based assays | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration. 3. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Cell Seeding: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 3. Solubility Check: Visually inspect the wells for any signs of precipitation after adding the compound. |
| Aporphine alkaloid fails to reverse multidrug resistance | 1. Non-P-gp Mediated Resistance: The cell line's resistance may be due to other mechanisms (e.g., target mutation, other efflux pumps) not affected by the specific aporphine. 2. Insufficient Concentration: The concentration of the aporphine alkaloid may be too low to effectively inhibit P-gp. 3. Competition with Co-administered Drug: The chemotherapeutic agent and the aporphine may compete for binding to P-gp. | 1. Mechanism Verification: Confirm that the resistance in your cell line is indeed P-gp mediated using a known P-gp substrate (e.g., rhodamine 123) and inhibitor (e.g., verapamil). 2. Concentration Optimization: Titrate the aporphine alkaloid concentration in a P-gp inhibition assay to determine its effective concentration range. 3. Staggered Dosing: Consider pre-incubating the cells with the aporphine alkaloid before adding the chemotherapeutic agent to ensure P-gp is inhibited first. |
Data Presentation
Table 1: Cytotoxicity of Selected Aporphine Alkaloids in Various Cancer Cell Lines
| Aporphine Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | A-549 (Lung) | 18.2 µg/ml | [11] |
| K-562 (Leukemia) | 16.2 µg/ml | [11] | |
| HeLa (Cervical) | 12.0 µg/ml | [11] | |
| MDA-MB (Breast) | 12.2 µg/ml | [11] | |
| Norushinsunine | A-549 (Lung) | 8.8 µg/ml | [11] |
| K-562 (Leukemia) | 7.4 µg/ml | [11] | |
| HeLa (Cervical) | 7.6 µg/ml | [11] | |
| MDA-MB (Breast) | 8.4 µg/ml | [11] | |
| Reticuline | A-549 (Lung) | 19.8 µg/ml | [11] |
| K-562 (Leukemia) | 15.8 µg/ml | [11] | |
| HeLa (Cervical) | 17.4 µg/ml | [11] | |
| MDA-MB (Breast) | 13.0 µg/ml | [11] | |
| Boldine | Kasumi-1 (Leukemia) | 46 | [12] |
| KG-1 (Leukemia) | 116 | [12] | |
| K-562 (Leukemia) | 145 | [12] | |
| Glaziovine | HeLa (Cervical) | 4 µg/ml | [13] |
| HL-60 (Leukemia) | 3.5 µg/ml | [13] |
Note: IC50 values may vary depending on the specific experimental conditions.
Table 2: P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Activity
| Aporphine Alkaloid | Cell Line | ED50 (µg/mL) | Reference |
| Dauriporphine | MES-SA/DX5 (Uterine Sarcoma) | 0.03 | [3] |
| HCT15 (Colon Cancer) | 0.00010 | [3] |
Note: ED50 is the effective dose for 50% of the maximal effect in MDR reversal.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an aporphine alkaloid on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Aporphine alkaloid stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using a Fluorescent Substrate
Objective: To assess the ability of an aporphine alkaloid to inhibit the efflux activity of P-gp.
Materials:
-
P-gp overexpressing cell line (e.g., Caco-2) and a corresponding parental cell line.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Aporphine alkaloid
-
Known P-gp inhibitor (positive control, e.g., verapamil)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to form a confluent monolayer.
-
Pre-incubation with Inhibitors: Wash the cells with buffer and pre-incubate them with various concentrations of the aporphine alkaloid or the positive control (verapamil) for 30-60 minutes.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a defined period (e.g., 60-90 minutes).
-
Washing: Remove the substrate-containing medium and wash the cells with ice-cold buffer to stop the transport process.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or by analyzing the cells with a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the aporphine alkaloid compared to the untreated control indicates inhibition of P-gp efflux. Calculate the percent inhibition relative to the positive control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes Aporphine [label="Aporphine\nAlkaloid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Growth Factor\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Receptor -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Aporphine -> PI3K [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Aporphine -> Akt [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Akt -> Apoptosis [color="#EA4335", arrowhead=tee];
} caption: "Aporphine inhibition of the PI3K/Akt/mTOR pathway."
// Nodes Aporphine [label="Aporphine\nAlkaloid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Receptor -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; Aporphine -> MEK [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; Aporphine -> ERK [label="Inhibition", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; } caption: "Aporphine inhibition of the MAPK/ERK pathway."
Experimental Workflow
// Nodes Start [label="Start: Cell Culture\n(Resistant & Parental Lines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DoseResponse [label="Dose-Response Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDR_Assay [label="MDR Reversal Assay\n(e.g., Rhodamine 123)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway Analysis\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Values", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ED50 [label="Determine ED50 for\nMDR Reversal", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Expression [label="Analyze Protein Expression\n(p-Akt, p-ERK, etc.)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion:\nEfficacy & Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> DoseResponse [color="#5F6368"]; Start -> MDR_Assay [color="#5F6368"]; DoseResponse -> IC50 [color="#5F6368"]; MDR_Assay -> ED50 [color="#5F6368"]; IC50 -> Pathway_Analysis [label="Use effective\nconcentrations", fontcolor="#5F6368", color="#5F6368"]; Pathway_Analysis -> Protein_Expression [color="#5F6368"]; IC50 -> Conclusion [color="#5F6368"]; ED50 -> Conclusion [color="#5F6368"]; Protein_Expression -> Conclusion [color="#5F6368"]; } caption: "Workflow for evaluating aporphine alkaloids."
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Bioinformatic analysis of highly consumed phytochemicals as P-gp binders to overcome drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aporphine alkaloids and their reversal activity of multidrug resistance (MDR) from the stems and rhizomes of Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
optimizing selectivity of aporphine derivatives for specific receptors
Technical Support Center: Optimizing Aporphine Derivative Selectivity
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working on the selective targeting of specific receptors with aporphine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aporphine derivative shows poor selectivity between D1 and D2 dopamine receptors. What structural modifications can I explore?
A1: Achieving D1/D2 selectivity is a common challenge. The substitution pattern on the aporphine core is critical.
-
For D2 Receptor Selectivity: Generally, dihydroxy-substituted aporphines with hydroxyl groups at the C10 and C11 positions, like Apomorphine, tend to show higher affinity for D2-like receptors.
-
For D1 Receptor Selectivity: Modifications at the N-position and the aromatic rings can shift selectivity. For instance, adding bulky substituents to the nitrogen atom can decrease D2 affinity and in some cases enhance D1 affinity. Also, compounds with a C1, C2-dihydroxy substitution pattern have been explored for D1 selectivity.
-
Troubleshooting Tip: If you have a non-selective compound, consider synthesizing a small library of analogs with varied substituents on the nitrogen atom (e.g., n-propyl, n-butyl) and different hydroxylation patterns on the aromatic rings to map the structure-activity relationship (SAR).
Q2: I'm observing high non-specific binding in my radioligand displacement assay. How can I minimize this?
A2: High non-specific binding can obscure your results and is often caused by the lipophilic nature of aporphine compounds.
-
Increase Bovine Serum Albumin (BSA): Increase the concentration of BSA in your assay buffer (e.g., from 0.1% to 0.5%). BSA helps to block non-specific binding sites on your tubes and filter mats.
-
Add a Detergent: Including a small amount of a gentle detergent like Tween-20 or CHAPS in the buffer can help to reduce stickiness.
-
Optimize Radioligand Concentration: Ensure you are using the radioligand at a concentration near its Kd value. Using too high a concentration can increase non-specific binding.
-
Check Compound Purity: Impurities in your synthesized derivative could be the cause. Re-purify your compound using HPLC if necessary.
Q3: My compound shows high affinity in a binding assay but low potency in a functional assay. What could be the reason?
A3: This discrepancy is common and highlights the difference between affinity (binding) and efficacy (functional response).
-
Partial Agonism/Antagonism: Your compound might be a partial agonist or an antagonist. While it binds with high affinity, it may not be as effective at activating the receptor's downstream signaling pathway as the endogenous ligand, or it may be blocking it.
-
Receptor Desensitization: Prolonged exposure of the receptor to your compound during the assay could lead to receptor desensitization or internalization, resulting in a reduced functional response.
-
Assay-Specific Conditions: Differences in buffer composition, temperature, or incubation time between the binding and functional assays can influence the outcome. Ensure conditions are as similar as possible where appropriate.
-
Functional Selectivity (Biased Agonism): The compound might be selectively activating one signaling pathway over another (e.g., G-protein pathway vs. β-arrestin pathway). A standard functional assay might only measure one of these pathways. Consider using multiple functional readouts (e.g., cAMP accumulation, IP3 production, β-arrestin recruitment) to investigate this possibility.
Q4: My aporphine derivative has poor solubility in aqueous assay buffers. How can I address this?
A4: Solubility is a frequent hurdle for polycyclic aromatic compounds.
-
Use a Co-Solvent: Prepare a high-concentration stock solution of your compound in a suitable organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting the biological system.
-
Salt Formation: If your compound has a basic nitrogen atom (which aporphines do), consider converting it to a hydrochloride or other salt form, which often exhibit improved aqueous solubility.
-
Use of Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of selected aporphine derivatives for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| (R)-Apomorphine | 430 | 30 | 3900 | 1800 |
| Nuciferine | 289 | 155 | 17 | 102 |
| Glaucine | >10,000 | 2500 | 25 | 16 |
| Bulbocapnine | 120 | 260 | >10,000 | 110 |
Data compiled from multiple literature sources for illustrative comparison. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for a specific receptor.
-
Preparation:
-
Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293-D2R).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Prepare a stock solution of your aporphine derivative in 100% DMSO.
-
Prepare the radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration of 2x its Kd value.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells and 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol) to the "non-specific binding" wells.
-
Add 50 µL of your serially diluted aporphine derivative to the experimental wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and place it in a scintillation bag with scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of your aporphine derivative.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Functional Assay (for Gs/Gi-coupled receptors)
This protocol measures the functional activity of a compound at receptors that modulate adenylyl cyclase.
-
Cell Plating: Plate cells expressing the target receptor (e.g., CHO-D1R) in a 96-well plate and grow to 80-90% confluency.
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to each well.
-
Add 50 µL of your serially diluted aporphine derivative (for agonist mode) or a fixed concentration of agonist plus your serially diluted compound (for antagonist mode).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Perform the detection steps as per the kit instructions.
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of your compound.
-
Use a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).
-
Visualizations: Signaling Pathways & Workflows
Caption: High-level workflow for optimizing aporphine derivative selectivity.
Caption: Simplified signaling pathways for key GPCRs targeted by aporphines.
Technical Support Center: Aporphine Stability in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the instability of aporphine alkaloids in solution. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.
Frequently Asked Questions (FAQs)
Q1: My aporphine solution is changing color. What is happening?
A1: A color change, often to a greenish or bluish hue, is a common indicator of aporphine degradation.[1][2][3] This is particularly true for aporphines with a catechol group, such as apomorphine, which are highly susceptible to autoxidation.[2] The oxidation process leads to the formation of quinone-type structures, which are colored.[2] This process is accelerated by exposure to light and air (oxygen).[2]
Q2: What are the primary factors that influence the stability of aporphine solutions?
A2: Several factors can impact the stability of aporphine alkaloids in solution:
-
Oxygen: The presence of oxygen is a critical factor in the autoxidation of many aporphines.[2]
-
Light: Exposure to light can catalyze degradation.[2]
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.[1][5]
-
Concentration: In some cases, lower concentrations of aporphine solutions may be less stable.[1][5]
-
Presence of Metal Ions: Metal ions can catalyze oxidation.
-
Solvent: The choice of solvent can influence stability.
Q3: How can I prevent or minimize the degradation of my aporphine solution?
A3: To enhance the stability of your aporphine solution, consider the following measures:
-
Use Antioxidants: The addition of antioxidants like ascorbic acid (AA) or sodium metabisulfite (SMB) can significantly delay oxidation.[1][3][5] A combination of antioxidants may be more effective.[1][3]
-
Control pH: Prepare your solutions in a buffered system at a pH that is optimal for the stability of the specific aporphine you are working with.
-
Protect from Light: Store solutions in amber vials or protect them from light in other ways.
-
Deoxygenate Solvents: Purging solvents with an inert gas (e.g., nitrogen or argon) before use can remove dissolved oxygen.
-
Low Temperature Storage: Storing solutions at lower temperatures (e.g., 4°C) can slow down the degradation rate.[1][5]
-
Use Chelating Agents: If metal ion catalysis is suspected, adding a chelating agent like EDTA can be beneficial.[1]
Q4: What analytical methods are suitable for monitoring the stability of aporphine solutions?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for quantifying aporphine alkaloids and their degradation products.[6][7] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is recommended.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid color change in solution | Oxidation of the aporphine alkaloid. | - Add antioxidants (e.g., ascorbic acid, sodium metabisulfite).[1][3] - Protect the solution from light and oxygen.[2] - Store at a lower temperature.[1] |
| Precipitate formation | - Poor solubility of the aporphine salt in the chosen solvent or pH. - Degradation products may be less soluble. | - Adjust the pH of the solution. - Consider a different solvent system. - Filter the solution before use if necessary, and re-analyze the concentration. |
| Inconsistent results in bioassays | Degradation of the aporphine leading to lower active concentration. | - Prepare fresh solutions before each experiment. - Implement stability-enhancing measures as described above. - Monitor the purity of the solution by HPLC before use. |
| Loss of compound over time during storage | Chemical instability under the storage conditions. | - Perform a stability study to determine the optimal storage conditions (temperature, light exposure, etc.). - Consider lyophilization for long-term storage. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Aporphine Quantification
This protocol provides a general method for the quantification of aporphine alkaloids. It may require optimization for specific molecules.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 150 mm x 4.6 mm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
Aporphine reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the specific aporphine (typically between 220-310 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the aporphine reference standard in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare your experimental samples, ensuring they are filtered through a 0.22 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of the aporphine peak and quantify the concentration in your samples using the calibration curve generated from the standards.
-
Protocol 2: Forced Degradation Study
This protocol is designed to identify the key factors causing instability for your aporphine compound.
-
Prepare Stock Solution: Prepare a stock solution of your aporphine at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to UV light.
-
Control: Keep in the original solvent at room temperature, protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the HPLC-UV method described in Protocol 1 to determine the percentage of the aporphine remaining.
-
Evaluation: Compare the degradation under different stress conditions to identify the primary instability pathways.
Data Presentation
Table 1: Stability of Apomorphine HCl (50 µg/mL) in Various Antioxidant Solutions after 14 Days [1][3]
| Antioxidant System | Temperature (°C) | % Apomorphine Remaining |
| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 25 | 99.7% |
| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 37 | 95.9% |
| 0.1% EDTA | 25 | 99.2% |
| 0.1% Sodium Metabisulfite | 25 | 0.53% |
| 0.1% Sodium Metabisulfite | 37 | 0.06% |
Table 2: Influence of Concentration on Apomorphine HCl Stability [1][10]
| Concentration | Storage Conditions | Stability |
| 1 mg/mL | 0.125% Sodium Metabisulfite, 4°C, protected from light | Stable for up to 6 months |
| 0.1 mg/mL | 0.125% Sodium Metabisulfite, 4°C, protected from light | Decomposed after 3 weeks |
| 10 mg/mL | 0.1% Ascorbic Acid or 0.1% EDTA, 25°C and 37°C | Stable over the study period |
Visualizations
References
- 1. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of purification techniques for aporphine alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of purification techniques for aporphine alkaloids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of purifying aporphine alkaloids.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Alkaloid Extract | Why is the yield of my crude aporphine alkaloid extract unexpectedly low? | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Moisten the powdered material with an alkaline solution (e.g., ammonia) to liberate the free base form of the alkaloids before extraction with an organic solvent.[1][2][3] Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[4][5] |
| Degradation of alkaloids during extraction. | Aporphine alkaloids can be sensitive to light and heat.[6] Conduct extraction at room temperature or under reduced temperature and protect the setup from direct light. | ||
| Loss of alkaloids during acid-base extraction. | Carefully monitor and adjust the pH during the acid and base washes. Ensure complete partitioning between the aqueous and organic layers by allowing sufficient time for separation and performing multiple extractions.[2][7] | ||
| Poor Separation in Column Chromatography | Why are the aporphine alkaloids not separating well on my silica gel column? | Inappropriate solvent system. | The polarity of the mobile phase is critical. A gradient elution is often necessary. Common solvent systems include dichloromethane-methanol and chloroform-methanol.[1][6] Start with a less polar solvent and gradually increase the polarity. |
| Co-elution of similar alkaloids. | Aporphine alkaloids often have very similar structures.[2] Consider alternative chromatographic techniques with higher resolving power, such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[4][5][8] | ||
| Overloading the column. | Too much crude extract applied to the column will lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the amount of stationary phase. | ||
| Issues with High-Speed Counter-Current Chromatography (HSCCC) | How do I select the right two-phase solvent system for HSCCC? | The partition coefficient (K) of the target alkaloids is not in the optimal range (typically 0.5-2.0).[4] | Systematically test different solvent systems to find one where the K values of your target compounds fall within the desired range.[4][9] A common system for aporphine alkaloids is n-hexane-ethyl acetate-methanol-acetonitrile-water.[4][5][9] |
| Crystallization Failure | Why are my purified aporphine alkaloids not crystallizing? | The compound may be "oiling out" instead of forming crystals. | This can happen if the solution is supersaturated or if impurities are present. Try adding a little more of the "soluble solvent" to slow down the crystallization process.[10] A charcoal step to remove impurities might also be beneficial.[10] |
| The solution is crystallizing too quickly, leading to impure crystals. | Rapid crystallization can trap impurities. To slow it down, slightly increase the amount of solvent used. Ensure the cooling process is slow and undisturbed.[10][11] | ||
| No crystals are forming at all. | There might be too much solvent, preventing the solution from becoming saturated upon cooling.[10] Gently evaporate some of the solvent and allow it to cool again. If that fails, the solvent can be fully removed and crystallization attempted with a different solvent system.[10] |
Frequently Asked Questions (FAQs)
1. What are the initial steps for extracting aporphine alkaloids from plant material?
The general procedure begins with drying and pulverizing the plant material. This is followed by an acid-base extraction. A common method involves moistening the plant powder with an alkaline solution (like ammonia) to convert alkaloid salts into their free base form. The free bases are then extracted with a lipophilic organic solvent (e.g., dichloromethane, chloroform).[1][2][3] The resulting organic extract is then washed with an acidic aqueous solution to convert the alkaloids back into their salt form, which partitions into the aqueous layer, leaving many impurities behind in the organic layer.[2][7] Finally, the aqueous layer is made alkaline again, and the alkaloid free bases are re-extracted with an organic solvent to yield the crude alkaloid extract.[2][7]
2. Which chromatographic techniques are most effective for purifying aporphine alkaloids?
Several chromatographic methods are employed for the purification of aporphine alkaloids:
-
Silica Gel Column Chromatography: This is a conventional and widely used method, often with a gradient elution of solvents like dichloromethane-methanol or chloroform-methanol.[1][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, offers higher resolution for separating structurally similar aporphine alkaloids.[8][12]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of the sample.[4][5] It has been successfully used for the one-step purification of several aporphine alkaloids.[4][5][9]
-
pH-Zone-Refining Counter-Current Chromatography: This is a specialized form of CCC that is particularly effective for separating alkaloids based on their pKa values.[13][14]
3. How can I optimize the separation of aporphine alkaloids using HPLC?
Optimization of HPLC separation involves several factors:
-
Column Selection: C18 columns are commonly used for reversed-phase separation of alkaloids.[9]
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer is a critical parameter to adjust for optimal separation.[15]
-
pH of the Mobile Phase: The retention of alkaloids, which are basic compounds, is highly dependent on the pH of the mobile phase. Adjusting the pH can significantly alter the selectivity of the separation.[16][17]
-
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of separation, thereby influencing resolution.[15]
4. What are some common solvent systems used for the purification of aporphine alkaloids?
The choice of solvent system is crucial for successful purification. Here are some examples from the literature:
-
Extraction: Dichloromethane, chloroform, and methanol are frequently used for the initial extraction from plant material.[1][18][19]
-
Silica Gel Column Chromatography: Gradient systems of Dichloromethane-Methanol or Chloroform-Methanol are common.[1][6]
-
HSCCC: A frequently cited system is n-hexane-ethyl acetate-methanol-acetonitrile-water in various ratios.[4][5][9]
Quantitative Data Summary
The following table summarizes quantitative data from a successful purification of aporphine alkaloids from Nelumbo nucifera (lotus) leaves using High-Speed Counter-Current Chromatography (HSCCC).
| Parameter | Value | Reference |
| Starting Material | 300 g dried and pulverized leaves | [4][5] |
| Crude Alkaloid Extract Yield | 2.1 g | [4][5] |
| HSCCC Sample Size | 100 mg of crude extract | [4][5][9] |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) | [4][5][9] |
| Separation Time | 500 min | [4][5] |
Yield and Purity of Purified Aporphine Alkaloids from a Single HSCCC Run:
| Compound | Yield (mg) | Purity (%) | Reference |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 | [4][5][9] |
| Pronuciferine | 1.1 | 96.8 | [4][5][9] |
| Nuciferine | 8.5 | 98.9 | [4][5][9] |
| Roemerine | 2.7 | 97.4 | [4][5][9] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Aporphine Alkaloids from Plant Material
This protocol is a generalized procedure based on methods for extracting alkaloids from Alseodaphne corneri and other plant sources.[1][2]
-
Defatting (Optional): Macerate the air-dried and powdered plant material (e.g., 4.0 kg) in hexane for three days at room temperature to remove non-polar compounds. Filter and discard the hexane extract.
-
Alkalinization: Air-dry the defatted plant material. Moisten it with a 28% ammonia solution and let it stand for 2 hours. This converts alkaloid salts to their free base form.
-
Extraction of Free Base Alkaloids: Extract the alkalinized material with dichloromethane for three days.
-
Acid Wash: Evaporate the dichloromethane extract to a smaller volume (e.g., 500 ml) and then extract it with 5% hydrochloric acid. The alkaloids will move into the acidic aqueous layer as hydrochloride salts.
-
Basification and Re-extraction: Combine the acidic aqueous extracts and basify to pH 11 with a 10% ammonia solution. This converts the alkaloids back to their free base form.
-
Final Extraction: Re-extract the basified aqueous solution with dichloromethane until the aqueous layer tests negative with Mayer's reagent (an alkaloid precipitating agent).
-
Drying and Evaporation: Wash the combined dichloromethane extracts with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.
Protocol 2: Purification of Aporphine Alkaloids using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful one-step purification of aporphine alkaloids from Nelumbo nucifera leaves.[4][5]
-
Preparation of Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in a 5:3:3:2.5:5 volume ratio. Mix thoroughly in a separatory funnel and allow the two phases to separate.
-
HSCCC System Preparation:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection: Dissolve a known amount of the crude alkaloid extract (e.g., 100 mg) in a mixture of the upper and lower phases (e.g., 12 mL, 1:1 v/v). Inject the sample solution into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase. Monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions based on the resulting chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using HPLC to determine the purity of the separated alkaloids. Combine fractions containing the same pure compound.
-
Isolation: Evaporate the solvent from the combined pure fractions to obtain the isolated aporphine alkaloids.
Visualizations
References
- 1. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 2. jocpr.com [jocpr.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography [mdpi.com]
- 14. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC–MS/MS [agris.fao.org]
addressing off-target effects of aporphine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aporphine compounds. The following information is designed to help address common off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My aporphine compound is showing unexpected cytotoxicity. What are the potential off-target mechanisms?
A1: Unexpected cytotoxicity with aporphine compounds can arise from several off-target interactions. One common mechanism is the induction of DNA damage and subsequent activation of the Caspase-3 apoptosis pathway.[1] Some aporphine alkaloids can also interact with DNA through intercalation, which can lead to cytotoxicity.[2][3] Additionally, certain aporphine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, which can also contribute to cell death.[4] It is also worth considering that some aporphine alkaloids have shown cytotoxic effects against various cancer cell lines, and these effects can be influenced by the specific substitutions on the aporphine core.[5][6]
Q2: I am observing effects that suggest modulation of serotonergic or adrenergic systems. Is this a known off-target effect of aporphine compounds?
A2: Yes, many aporphine alkaloids exhibit affinity for serotonin (5-HT) and adrenergic receptors.[7][8] For instance, apomorphine is known to be an antagonist at serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and α-adrenergic receptors.[9] The substitution pattern on the aporphine scaffold plays a crucial role in determining the selectivity for these receptors over dopamine receptors. For example, (S)-glaucine acts as a partial agonist at all three 5-HT2 receptor subtypes.[8] Therefore, it is essential to profile your specific aporphine compound against a panel of these receptors to understand its complete pharmacological profile.
Q3: My compound is showing poor in vivo efficacy despite good in vitro activity. What could be the issue?
A3: Poor in vivo efficacy can be attributed to several factors, including metabolic instability. Aporphine compounds can be metabolized by cytochrome P450 (CYP) enzymes.[10][11] For example, apomorphine has been shown to inhibit human CYP1A2, 2D6, and 3A4 at high concentrations.[12] If your compound is a substrate or inhibitor of CYP enzymes, it could lead to rapid clearance or drug-drug interactions, affecting its therapeutic concentration. It is advisable to perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound.
Q4: Are there known cardiovascular liabilities associated with aporphine compounds?
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Solubility and Aggregation. Aporphine compounds, like many alkaloids, can have limited aqueous solubility, leading to precipitation or aggregation in cell culture media. This can result in inconsistent effective concentrations.
-
Troubleshooting Tip:
-
Visually inspect your compound in media under a microscope for any signs of precipitation.
-
Determine the kinetic solubility of your compound in the specific assay buffer.
-
Consider using a lower concentration of the compound or employing a suitable solubilizing agent (e.g., DMSO, ethanol), ensuring the final concentration of the solvent is not toxic to the cells.
-
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can exhibit varying sensitivities to aporphine compounds due to differences in the expression of on-target and off-target proteins.[5]
-
Troubleshooting Tip:
-
If possible, test your compound in multiple cell lines to confirm the observed effect.
-
Characterize the expression levels of the intended target and potential off-targets (e.g., dopamine receptor subtypes, serotonin receptors) in your cell line of choice.
-
-
Problem 2: Observed biological effect does not correlate with dopamine receptor affinity.
-
Possible Cause: Engagement of Off-Target Receptors. As mentioned in the FAQs, aporphine compounds can bind to serotonin and adrenergic receptors, which can produce a variety of cellular responses.[7][8][9]
-
Troubleshooting Tip:
-
Perform a receptor profiling screen to determine the binding affinity of your compound against a panel of relevant G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptor subtypes.
-
Use selective antagonists for suspected off-target receptors in your cellular assays to see if the observed effect is blocked.
-
-
Quantitative Data Summary
Table 1: Off-Target Binding Affinities of Selected Aporphine Compounds
| Compound | Off-Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Apomorphine | 5-HT2A | 120 | [9] |
| Apomorphine | 5-HT2B | 132 | [9] |
| Apomorphine | 5-HT2C | 102 | [9] |
| Apomorphine | α1D-adrenergic | 64.6 | [9] |
| Apomorphine | α2A-adrenergic | 141 | [9] |
| Apomorphine | α2B-adrenergic | 66.1 | [9] |
| Apomorphine | α2C-adrenergic | 36.3 | [9] |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | Dopamine D1 | 6450 | [14] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D1 | 1690 | [14] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 | 235 | [14] |
Table 2: Cytochrome P450 Inhibition by Apomorphine
| CYP Isoform | Inhibition Constant (Ki, µM) | Reference |
| CYP1A2 | 7.4 | [12] |
| CYP2D6 | 27 | [12] |
| CYP3A4 | 18 | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is to determine the cytotoxic effects of aporphine compounds on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Aporphine compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the aporphine compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the aporphine compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: hERG Channel Inhibition Assay (Thallium Flux-Based)
This high-throughput assay is used to screen for potential hERG channel blockers.[15][16][17]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Assay buffer
-
FluxOR™ Thallium Detection Kit (or similar)
-
Aporphine compound stock solution
-
Known hERG inhibitor (e.g., astemizole) as a positive control
-
384-well or 1536-well microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Plate the hERG-expressing cells in the microplate and allow them to form a monolayer.
-
Load the cells with the fluorescent dye from the detection kit according to the manufacturer's instructions.
-
Add the aporphine compound at various concentrations to the wells. Include a vehicle control and a positive control.
-
Incubate the plate for a specified period to allow for compound binding.
-
Initiate the thallium flux by adding a thallium-containing stimulus buffer.
-
Immediately begin measuring the fluorescence intensity kinetically over time using a plate reader.
-
The rate of fluorescence increase is proportional to hERG channel activity. A decrease in the rate indicates inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Aporphine compound interaction with the Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for assessing the on-target and off-target effects of aporphine compounds.
References
- 1. Assessment of the cytotoxic effects of aporphine prototypes on head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Synthetic Aporphines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of synthetic aporphines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Poor Oral Bioavailability of a Synthetic Aporphine Derivative
-
Question: My novel synthetic aporphine shows potent in vitro activity but exhibits very low oral bioavailability in animal models. What are the likely causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability of aporphine alkaloids is a common challenge, primarily due to two main factors: extensive first-pass metabolism in the liver and poor aqueous solubility.[1] Apomorphine, a well-studied aporphine, has an oral bioavailability of less than 2% due to this effect.[2]
Troubleshooting Steps:
-
Assess First-Pass Metabolism: The significant difference in bioavailability between oral and parenteral administration is a strong indicator of extensive first-pass metabolism. A comparative pharmacokinetic study administering your compound orally and, for instance, subcutaneously can quantify this effect. A large discrepancy in the Area Under the Curve (AUC) between the two routes points to significant hepatic metabolism.
-
Determine Aqueous Solubility: Aporphines are often lipophilic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract.
-
Investigate Chemical Stability: Apomorphine is known to undergo oxidative degradation in aqueous solutions.[3] Assess the stability of your synthetic aporphine in simulated gastric and intestinal fluids to rule out degradation as a cause for low bioavailability.
-
Issue 2: Difficulty in Formulating a Lipophilic Aporphine for in vivo Studies
-
Question: I am struggling to prepare a stable and effective formulation for my lipophilic synthetic aporphine for oral administration in rats. What formulation strategies can I employ?
-
Answer: For lipophilic compounds like many synthetic aporphines, lipid-based drug delivery systems are a promising approach. Two commonly used and effective strategies are Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They can encapsulate lipophilic drugs, protect them from degradation, and enhance their absorption. Oral administration of apomorphine in SLNs has been shown to increase its bioavailability by 12- to 13-fold in rats.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[4][5][6][7][8] This increases the surface area for drug release and absorption. The incorporation of apomorphine diester prodrugs into SEDDS has been shown to protect them from enzymatic hydrolysis in the gut.[3]
-
Issue 3: A Prodrug Approach is Not Yielding the Expected Improvement in Bioavailability
-
Question: I synthesized a diester prodrug of my aporphine to improve its lipophilicity and bypass first-pass metabolism, but the oral bioavailability is still suboptimal. What could be the issue?
-
Answer: While the prodrug strategy is a valid approach, its success depends on several factors.
Troubleshooting Steps:
-
Evaluate Prodrug Hydrolysis Rate: The prodrug must be stable enough to be absorbed but labile enough to be converted back to the active parent drug in vivo.[3] Assess the hydrolysis rate of your diester prodrug in plasma and liver homogenates to ensure efficient conversion. The rate of hydrolysis can be influenced by the size of the ester substituent.[5]
-
Assess Formulation of the Prodrug: Even with a prodrug, formulation remains critical. The increased lipophilicity of the prodrug may necessitate a lipid-based formulation like SEDDS to ensure it remains in solution in the gastrointestinal tract for absorption.[3]
-
Consider Alternative Delivery Routes: If oral bioavailability remains a challenge even with a prodrug and optimized formulation, consider alternative routes of administration that bypass the liver, such as transdermal or sublingual delivery.[9]
-
Data Presentation
The following tables summarize key quantitative data related to the bioavailability of aporphines.
Table 1: Pharmacokinetic Parameters of Apomorphine Following Sublingual and Subcutaneous Administration in Humans
| Parameter | Apomorphine Sublingual Film (15 mg) | Subcutaneous Apomorphine (2 mg) |
| Cmax (ng/mL) | 2.51 | 6.15 |
| Tmax (h) | 0.75 | 0.38 |
| AUC∞ (h·ng/mL) | 7.87 | 10.4 |
| Relative Bioavailability (AUC∞) | ~17% (compared to subcutaneous) | - |
Data sourced from a study in patients with Parkinson's disease.[9]
Table 2: Effect of Solid Lipid Nanoparticles (SLNs) on the Oral Bioavailability of Apomorphine in Rats
| Formulation | Dose (mg/kg) | Relative Bioavailability Increase (compared to solution) |
| Apomorphine in aqueous solution | 26 | - |
| Apomorphine in SLNs (GMS emulsifier) | 26 | 12-fold |
| Apomorphine in SLNs (PMS emulsifier) | 26 | 13-fold |
GMS: Glyceryl monostearate, PMS: Polyethylene glycol monostearate. Data demonstrates a significant enhancement in oral bioavailability with SLN formulations.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes a common method for preparing SLNs suitable for encapsulating lipophilic synthetic aporphines.
Materials:
-
Synthetic aporphine
-
Solid lipid (e.g., tristearin, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[11]
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase.
-
Immediately homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 17,000 rpm) for a defined period (e.g., 20 minutes).[11] Maintain the temperature during homogenization.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble synthetic aporphine.
Materials:
-
Synthetic aporphine
-
Oil (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, ethanol)
-
Vials
-
Vortex mixer
-
Water bath or shaker
Procedure:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of the synthetic aporphine in a range of oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to a known volume of the excipient in a vial.
-
Mix thoroughly using a vortex mixer and then agitate in a water bath or shaker at a controlled temperature (e.g., 37°C) for 72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a suitable analytical method (e.g., HPLC).
-
Select the excipients that show the highest solubility for your compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each surfactant/co-surfactant ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise, under gentle agitation, and visually observe for the formation of a clear or slightly bluish, monophasic liquid, which indicates the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a vial.
-
Add the synthetic aporphine to the mixture and dissolve it by gentle stirring or vortexing.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that may be modulated by synthetic aporphines.
Caption: Troubleshooting workflow for low oral bioavailability of synthetic aporphines.
Caption: Inhibition of the TLR2/MyD88/NF-κB signaling pathway by a synthetic aporphine.
Caption: Modulation of the AMPK signaling pathway by aporphine alkaloids.
References
- 1. Oral bioavailability of apomorphine in the rat with a portacaval venous anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR2/MyD88/NF-κB Pathway, Reactive Oxygen Species, Potassium Efflux Activates NLRP3/ASC Inflammasome during Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Pharmacokinetics and Comparative Bioavailability of Apomorphine Sublingual Film and Subcutaneous Apomorphine Formulations in Patients with Parkinson’s Disease and “OFF” Episodes: Results of a Randomized, Three-Way Crossover, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Validation & Comparative
A Comparative Analysis of Aporphine and Non-Aporphine Alkaloids for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activities of aporphine alkaloids with protoberberine and benzylisoquinoline alkaloids, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of aporphine alkaloids against two major classes of non-aporphine isoquinoline alkaloids: protoberberine and benzylisoquinoline alkaloids. All three classes share a common biosynthetic origin from the amino acid tyrosine, yet their distinct chemical structures give rise to a diverse array of pharmacological activities. This document outlines their comparative cytotoxicity, neurological receptor interactions, and underlying mechanisms of action, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided to facilitate reproducible research.
Comparative Cytotoxicity
The anticancer potential of aporphine and protoberberine alkaloids has been evaluated across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, indicating the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher cytotoxic potency.
| Alkaloid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aporphine | Nantenine | SMMC-7721 (Hepatocellular Carcinoma) | 70.08 ± 4.63 | [1] |
| Corytuberine | SMMC-7721 (Hepatocellular Carcinoma) | 73.22 ± 2.35 | [1] | |
| Corytuberine | H1299 (Lung Carcinoma) | 53.58 ± 5.47 | [1] | |
| Corytuberine | MCF-7 (Breast Adenocarcinoma) | 72.30 ± 1.72 | [1] | |
| Boldine | MCF-7 (Breast Adenocarcinoma) | 160 | ||
| Protoberberine | Dihydrosanguinarine | SMMC-7721 (Hepatocellular Carcinoma) | 27.77 ± 2.29 | [1] |
| Palmatine | MCF-7 (Breast Adenocarcinoma) | 10.5 | ||
| Palmatine | U251 (Glioma) | 16.2 | ||
| Berberine | MCF-7 (Breast Adenocarcinoma) | 54 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative Neurological Activity: Receptor Binding Affinity
Aporphine and benzylisoquinoline alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine and serotonin receptors. The binding affinity of these alkaloids to receptors is a key determinant of their pharmacological effects. The following tables summarize the inhibitory constant (Ki) values, which represent the concentration of the alkaloid required to occupy 50% of the receptors. Lower Ki values indicate a higher binding affinity.
Dopamine Receptor Binding Affinities (Ki in nM)
| Alkaloid Class | Compound | D1 Receptor | D2 Receptor | Reference |
| Aporphine | (R)-(-)-2-methoxy-N-methyl-aporphine | 46 | 235 | [2] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | [2][3] | |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 | [2][3] | |
| Benzylisoquinoline | Neferine | - | - |
Note: A direct comparison with benzylisoquinoline alkaloids is limited due to the lack of available Ki values for the same dopamine receptor subtypes in the reviewed literature.
Serotonin Receptor Interactions
While quantitative Ki values for a direct comparison are scarce, studies indicate that both aporphine and benzylisoquinoline alkaloids interact with serotonin receptors. For instance, the bisbenzylisoquinoline alkaloid neferine has been shown to activate 5-HT1A receptors.[4] Aporphine alkaloids also exhibit affinity for various serotonin receptor subtypes.[1]
Mechanisms of Action: Signaling Pathways
Aporphine and protoberberine alkaloids exert their biological effects through distinct molecular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Aporphine Alkaloids: Induction of the Intrinsic Apoptosis Pathway
Several aporphine alkaloids, such as liriodenine and crebanine, have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[5][6] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspase enzymes that execute cell death. The PI3K/Akt signaling pathway, which is crucial for cell survival, is often inhibited by these alkaloids, further promoting apoptosis.[6]
Protoberberine Alkaloids: Cell Cycle Arrest at the G2/M Phase
Protoberberine alkaloids, notably berberine, have been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M checkpoint.[7][8] This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins and signaling pathways such as NF-κB and STAT3.[9]
Aporphine Alkaloids: Modulation of Dopamine Receptor Signaling
Aporphine alkaloids, such as apomorphine, are well-known for their potent agonistic activity at dopamine D1 and D2 receptors.[5][10] Activation of these G protein-coupled receptors (GPCRs) triggers downstream signaling cascades involving adenylyl cyclase (AC) and phospholipase C (PLC), which in turn modulate the levels of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3)/diacylglycerol (DAG). These pathways ultimately influence neuronal excitability and gene expression.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test alkaloids. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Western Blot for Caspase-3 Cleavage
Principle: Western blotting is used to detect specific proteins in a sample. During apoptosis, initiator caspases cleave and activate effector caspases, such as caspase-3. The detection of cleaved caspase-3 is a hallmark of apoptosis.
Detailed Methodology:
-
Protein Extraction: Treat cells with the test alkaloids for a specified time. Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. Active topoisomerase II decatenates the kDNA into individual minicircles, which can be separated by gel electrophoresis.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA, and the test alkaloid at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Visualization: Stain the gel with ethidium bromide or another DNA-intercalating dye and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the origin of the gel.
References
- 1. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonergic mechanisms are involved in antidepressant-like effects of bisbenzylisoquinolines liensinine and its analogs isolated from the embryo of Nelumbo nucifera Gaertner seeds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.math.princeton.edu [web.math.princeton.edu]
- 7. Berberine, a genotoxic alkaloid, induces ATM-Chk1 mediated G2 arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclizing-berberine A35 induces G2/M arrest and apoptosis by activating YAP phosphorylation (Ser127) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin signaling system: from basic understanding to drug development for functional GI disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Aporphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel aporphine derivatives against established alternatives across various therapeutic areas. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of these compounds for further drug development.
Anticancer Activity
Recent research has focused on the development of aporphine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs.
Comparative Efficacy of Aporphine Derivatives in Cancer Cell Lines
| Compound/Alternative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxoisoaporphine Derivative 9 | Hep-G2 | 0.39 | Doxorubicin | Not specified |
| Oxoisoaporphine Derivative 12 | MCF-7 | <1 | Doxorubicin | Not specified |
| Oxoisoaporphine Derivative 14 | NCI-H460 | <1 | Doxorubicin | Not specified |
| Glaucine (Boldine Derivative) | HeLa | 8.2 | Boldine | >100 µM |
| Laurotetanine | HeLa | 2 µg/ml | Vincristine | Not specified |
| N-methylaurotetanine | HeLa | 15 µg/ml | Vincristine | Not specified |
| Boldine Derivative 4 | MCF-7 | 55.5 | Boldine | >100 µM |
| Boldine Derivative 4 | MDA-MB-231 | 62.7 | Boldine | >100 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the aporphine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding: Cancer cells (e.g., MCF-7, Hep-G2, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the aporphine derivatives or a reference compound (e.g., doxorubicin, vincristine) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Aporphine derivatives have also been investigated for their anti-inflammatory properties. The taspine derivative, SMU-Y6, has shown particularly promising results in preclinical models of acute inflammation.
Comparative Efficacy of Taspine Derivative SMU-Y6
| Compound | Assay | IC50 (µM) | Mechanism of Action |
| SMU-Y6 | TLR2 Inhibition | 0.11 | Antagonist of Toll-like receptor 2 (TLR2) |
| Taspine | TLR2 Inhibition | >1 | Antagonist of Toll-like receptor 2 (TLR2) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
The in vivo anti-inflammatory activity of aporphine derivatives is commonly evaluated using the carrageenan-induced paw edema model.[5][6]
-
Animal Acclimatization: Male BALB/c mice are acclimatized for one week before the experiment.
-
Compound Administration: Mice are orally administered with the test compound (e.g., SMU-Y6) or vehicle control.
-
Induction of Inflammation: One hour after compound administration, 50 µL of 1% carrageenan solution is injected into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated group with the control group.
Caption: Inhibition of the TLR2 signaling pathway by SMU-Y6.[7][8][9][10][11]
Neuroprotective and Neuropharmacological Activity
Aporphine derivatives, particularly apomorphine and its analogs, have shown significant potential in the treatment of neurodegenerative diseases and other neurological disorders. Their mechanisms of action often involve modulation of dopamine and serotonin receptors, as well as activation of antioxidant pathways.
Comparative Dopamine Receptor Binding Affinity of Aporphine Derivatives
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 |
| Compound 128e | 58 | >10,000 |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of aporphine derivatives to dopamine receptors is determined using a radioligand binding assay.[12][13][14][15][16]
-
Membrane Preparation: Membranes from cells expressing the target dopamine receptor (e.g., D1 or D2) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and various concentrations of the unlabeled aporphine derivative.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki value, a measure of the binding affinity of the compound, is calculated from the IC50 value of the competition curve.
Neuroprotective Effects via Nrf2 Activation
Certain apomorphine derivatives have been shown to exert neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.
Comparative Efficacy in Neurite Outgrowth
| Compound | EC50 (nM) for Neurite Outgrowth |
| Apomorphine Derivative D55 | 0.5661 |
| Apomorphine | 168.3 |
| Edaravone (Reference) | 22.5 |
Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells
The neuroprotective and neuro-regenerative potential of aporphine derivatives can be assessed by their ability to promote neurite outgrowth in PC12 cells.[17][18][19][20]
-
Cell Culture: PC12 cells are cultured in a suitable medium, often on a substrate like collagen or poly-L-lysine to promote attachment.[18]
-
Differentiation Induction: The cells are treated with a low concentration of Nerve Growth Factor (NGF) to induce differentiation into a neuronal phenotype.
-
Compound Treatment: The cells are then treated with the aporphine derivative or a reference compound.
-
Image Acquisition: After a suitable incubation period (e.g., 48-72 hours), images of the cells are captured using a microscope.
-
Neurite Quantification: The length and number of neurites per cell are quantified using image analysis software. The EC50 value, the concentration that produces 50% of the maximal response, is then determined.
Caption: Activation of the Nrf2 antioxidant pathway by apomorphine derivatives.[21][22][23][24][25]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aporphine Detection
For researchers, scientists, and drug development professionals engaged in the study of aporphine alkaloids, the selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of commonly employed analytical techniques for the detection and quantification of aporphines, supported by experimental data from peer-reviewed studies. A particular focus is placed on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with additional information on Capillary Electrophoresis (CE).
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance parameters of various analytical methods for the detection of different aporphine alkaloids. It is important to note that these values are compiled from different studies and direct cross-validation in a single study is not extensively available in the current literature.
| Analytical Method | Aporphine Alkaloid | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| HPLC-UV | Apomorphine | 10-100 μg/mL | 1.3 μg/mL | 3.8 μg/mL | 99.68-100.56 | <1.2 | [1] |
| Apomorphine | - | - | - | 99.72–100.08 | 0.23 (repeatability), 0.56 (intermediate) | [2][3] | |
| Cassythine | - | 13 μg/mL | 20 μg/mL | - | - | [1] | |
| Dicentrine | 10-75 μg/ml | 3 μg/ml | 10 μg/ml | - | <10 (intermediate) | [4][5] | |
| LC-MS/MS | Apomorphine | 0.02-20 ng/mL | - | - | - | - | [3] |
| Apomorphine & Metabolites | 0.02-1000 ng/mL | - | - | 91-106 | 2-9 | [6] | |
| Various Aporphines | - | 0.5-5.2 ng/mL | 1.6-17.2 ng/mL | 80-120 | <17.42 | [7] | |
| Capillary Electrophoresis | Various Alkaloids | 0.02-10 µg/mL | 5-40 ng/mL | - | - | <15 (intra- and interday) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for aporphine analysis, synthesized from multiple sources.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Apomorphine[2][3]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 25 cm long) is commonly used due to its hydrophobic interaction capacity.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 10 mM phosphate buffer (pH 3.0) and methanol (87.5:12.5) containing 0.075% L-tartaric acid.[2][3]
-
Flow Rate: A typical flow rate is 1.5 ml/min.[3]
-
Detection: UV detection is performed at a wavelength of 270 nm for aporphines like nuciferine and its analogues.[9]
-
Sample Preparation: Biological samples are often extracted with an organic solvent like diethyl ether. For drug products, a simple dilution in the mobile phase may be sufficient.[3]
-
Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, precision, accuracy, linearity, and robustness.[2][3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Aporphine Alkaloids[7][10]
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: A pentafluorophenyl (PFP) column (e.g., CAPCELL CORE PFP, 2.1 mm I.D. × 100 mm, 2.7 μm) can be effective for separating polar aromatic compounds like alkaloids.[10]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A can be 10 mM ammonium formate and 0.1% formic acid in ultrapure water, and Mobile Phase B can be 10 mM ammonium formate and 0.1% formic acid in methanol.[10]
-
Flow Rate: A flow rate of 0.300 mL min−1 is often employed.[11]
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for the analysis of alkaloids.[10]
-
Detection: The analysis is performed in dynamic multiple reaction monitoring (dMRM) mode for enhanced selectivity and sensitivity.[10]
-
Sample Preparation: A liquid-liquid extraction, such as a modified QuEChERS method, can be used for serum pretreatment.[10] Solid-phase extraction (SPE) is another effective clean-up technique.[11]
Capillary Electrophoresis (CE) for Alkaloid Separation[8][12]
-
CE System: A standard capillary electrophoresis instrument.
-
Capillary: A fused-silica capillary.
-
Running Buffer: The composition of the running buffer is critical for achieving good separation and can be optimized. For some applications, the addition of an organic solvent, a chiral selector, or a surfactant to the running buffer is beneficial.[8]
-
Injection: Samples are typically injected using pressure.
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV detection is a common method, but CE can also be coupled with mass spectrometry for enhanced identification capabilities.[8]
Mandatory Visualizations
Aporphine Interaction with Dopamine Receptors
Aporphine alkaloids, most notably apomorphine, are known for their interaction with dopamine receptors, acting as potent agonists at both D1 and D2 receptor subtypes. This interaction is central to their therapeutic effects, particularly in the treatment of Parkinson's disease. The binding of aporphines to these G protein-coupled receptors initiates a cascade of intracellular signaling events.
Experimental Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The following workflow outlines the key stages in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Effects of Aporphine Alkaloids
A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of apomorphine, boldine, glaucine, and pronuciferine, supported by experimental data and detailed methodologies.
The quest for effective neuroprotective agents to combat the rising prevalence of neurodegenerative diseases has led researchers to explore a diverse range of natural and synthetic compounds. Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have emerged as promising candidates due to their multifaceted pharmacological activities. This guide provides a comparative analysis of the neuroprotective effects of four prominent aporphines: apomorphine, boldine, glaucine, and pronuciferine. The information is compiled from preclinical studies to aid researchers and professionals in drug development in their evaluation of these compounds.
Comparative Efficacy and Mechanisms of Action
Aporphine alkaloids exert their neuroprotective effects through various mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-apoptotic properties. They also modulate key signaling pathways involved in neuronal survival and function. The following table summarizes the quantitative data from various experimental models, offering a side-by-side comparison of their neuroprotective potential.
| Aporphine | Model System | Neuroprotective Effect | Key Findings (Quantitative Data) | Mechanism of Action |
| Apomorphine | Rat model of dementia (scopolamine-induced) | Memory enhancement, neuroprotection | Significantly restored antioxidant enzyme activities (glutathione peroxidase, catalase), decreased lipid peroxidation, and reverted the decrease in biogenic amines in the hippocampus.[1] | Antioxidant, anti-apoptotic, modulation of nitric oxide metabolism, upregulation of neurotrophic factors.[2][3] |
| 3xTg-AD mouse model | Promotes degradation of intraneuronal Aβ | Subcutaneous injections improved memory function and increased brain insulin-degrading enzyme (IDE).[4][5] | Inhibition of Aβ aggregation, enhancement of Aβ degradation.[4] | |
| Boldine | HT22 hippocampal cells (AβO-induced toxicity) | Neuroprotection against AβO-induced toxicity | Rescued the decrease in mitochondrial membrane potential, attenuated the increase in mitochondrial reactive oxygen species, and inhibited Aβ aggregation at concentrations similar to apomorphine.[4] | Antioxidant, anti-inflammatory, inhibition of Aβ aggregation, prevention of mitochondrial dysfunction.[4][6] |
| Mouse models | Anticonvulsant, antinociceptive | Showed anticonvulsant activity against harman and picrotoxin, and reduced nociception in hot plate and writhing tests.[7] | Dopamine receptor antagonism, antioxidant.[6][8][9] | |
| Glaucine | Rodent models | Neuroleptic-like, anti-inflammatory | Decreased locomotor activity, potentiated apomorphine-induced stereotypy, and antagonized haloperidol-induced catalepsy.[10] It also exhibits anti-inflammatory effects.[11] | PDE4 inhibitor, calcium channel blocker, dopamine antagonist.[9][11][12] |
| Pronuciferine | Human neuronal SH-SY5Y cells (H₂O₂-induced apoptosis) | Neuroprotection against oxidative stress | At 10 µM, significantly suppressed neuronal death caused by H₂O₂ and increased intracellular BDNF protein expression.[13][14] | Increased BDNF levels, modulation of amino acid metabolism.[13][14] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these aporphines are mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms and experimental procedures described in the literature.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key experiments.
In Vitro Neuroprotection Assay against AβO-induced Toxicity (as applied to Boldine)
-
Cell Culture: HT22 hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Aβ Oligomers (AβO): Synthetic Aβ₁₋₄₂ peptide is dissolved in hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in dimethyl sulfoxide (DMSO). The solution is then diluted in phosphate-buffered saline (PBS) and incubated at 4°C for 24 hours to allow for oligomer formation.
-
Treatment: HT22 cells are pre-treated with varying concentrations of boldine (e.g., 1-10 µM) for a specified period before being exposed to a neurotoxic concentration of AβO (e.g., 1 µM) for 24 hours.[4]
-
Cell Viability Assay (MTT Assay): After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[4]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Cells are stained with a fluorescent dye such as JC-1. The ratio of red to green fluorescence is measured using a fluorescence microscope or plate reader to assess changes in mitochondrial membrane potential.[4]
-
Detection of Mitochondrial Reactive Oxygen Species (ROS): Cells are incubated with a fluorescent probe like MitoSOX Red, which specifically detects mitochondrial superoxide. The fluorescence intensity is measured to quantify ROS levels.[4]
In Vivo Neuroprotection and Memory Enhancement Assay (as applied to Apomorphine)
-
Animal Model: A rat model of dementia is induced by repeated administration of scopolamine (a muscarinic receptor antagonist).
-
Drug Administration: Apomorphine (e.g., 1 mg/kg) is administered to the rats, typically via intraperitoneal injection, for a specified duration alongside or after scopolamine treatment.[1]
-
Behavioral Testing (Morris Water Maze): The Morris water maze test is used to assess spatial learning and memory. The time taken to find a hidden platform (escape latency) and the time spent in the target quadrant during a probe trial are recorded.[1]
-
Biochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus) and plasma are collected.
-
Antioxidant Enzyme Assays: The activities of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase are measured using spectrophotometric assays.[1]
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.[1]
-
Neurotransmitter Analysis: Levels of biogenic amines (e.g., dopamine, serotonin) in the hippocampus are quantified using high-performance liquid chromatography (HPLC).[1]
-
Conclusion
The aporphine alkaloids apomorphine, boldine, glaucine, and pronuciferine demonstrate significant, albeit distinct, neuroprotective properties in various preclinical models. Apomorphine and boldine show promise in models related to Alzheimer's disease by targeting amyloid-beta pathology and oxidative stress. Glaucine's neuroleptic-like and anti-inflammatory actions suggest its potential in conditions with a neuroinflammatory component. Pronuciferine highlights the importance of neurotrophic factor modulation in neuronal protection.
While these findings are encouraging, further research is necessary to fully elucidate their mechanisms of action, establish their safety profiles, and explore their therapeutic potential in human neurodegenerative diseases. The comparative data and detailed protocols presented in this guide are intended to facilitate these future investigations and guide the development of novel neuroprotective strategies.
References
- 1. Memory enhancing and neuroprotective effects of apomorphine in a rat model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective, anti-apoptotic effects of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroleptic-like, anticonvulsant and antinociceptive effects of aporphine alkaloids: bulbocapnine, corytuberine, boldine and glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central action of glaucine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaucine - Wikipedia [en.wikipedia.org]
- 12. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Aporphine Alkaloids Versus Established CNS Drugs
In the quest for novel and more effective therapeutics for central nervous system (CNS) disorders, aporphine alkaloids, a class of naturally occurring compounds, have emerged as promising candidates. This guide provides a comparative analysis of aporphine alkaloids against established CNS drugs, focusing on their potential applications in Parkinson's disease, psychosis, and depression. The following sections present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Parkinson's Disease: Apomorphine vs. Levodopa
Apomorphine, a semi-synthetic aporphine derivative, is an established treatment for "off" episodes in Parkinson's disease. Its efficacy is often compared to Levodopa, the gold standard for Parkinson's treatment.
Data Presentation: Motor Response and Dyskinesia
The following table summarizes the comparative efficacy of apomorphine and levodopa in improving motor function in Parkinson's disease patients.
| Parameter | Apomorphine (Subcutaneous/Sublingual) | Levodopa (Oral) | Key Findings |
| Onset of Action | Rapid (within 5-15 minutes for subcutaneous) | Slower and more variable | Apomorphine provides a much faster onset of motor improvement, making it suitable for acute "off" episodes.[1] |
| "On" Time Improvement | Significant reduction in daily "off" time (e.g., 51% reduction with continuous subcutaneous infusion) | Standard for increasing "on" time | Both are effective in increasing "on" time, though continuous apomorphine infusion can provide a more stable response.[1] |
| Motor Score Improvement (UPDRS Part III) | Significant improvement (e.g., mean improvement of -13.9 at 15 min and -22.9 at 30 min for sublingual film)[2][3] | Significant improvement (e.g., mean improvement of -6.7 at 15 min and -16.3 at 30 min)[2] | Apomorphine can lead to a more rapid and pronounced improvement in motor scores shortly after administration.[2][3] |
| Quality of Motor Response | Virtually indistinguishable from Levodopa in terms of the quality of the "on" state.[4] | The standard for good quality "on" time. | The quality of motor improvement achieved with apomorphine is comparable to that of levodopa.[4] |
| Dyskinesia | Can improve "off" time without a significant increase in troublesome dyskinesia; however, it may not be an effective treatment for existing dyskinesia.[1] | Long-term use is often associated with the development of motor fluctuations and dyskinesia. | Apomorphine may offer an advantage in managing "off" periods without worsening dyskinesia. |
| Quality of Life | Duodenal levodopa infusion was reported to provide greater quality of life improvements compared to combination therapy with apomorphine infusion in a small study.[5][6] | Can significantly improve quality of life, but this can be limited by motor complications. | The mode of administration and overall management play a crucial role in the impact on quality of life. |
Experimental Protocols
Unified Parkinson's Disease Rating Scale (UPDRS) Part III Assessment:
-
Objective: To quantify the severity of motor symptoms in Parkinson's disease.
-
Procedure: A trained clinician assesses the patient's performance on a series of motor tasks, including speech, facial expression, tremor at rest, action or postural tremor of hands, rigidity, finger taps, hand movements, rapid alternating movements of hands, leg agility, arising from a chair, posture, gait, postural stability, and body bradykinesia and hypokinesia. Each item is scored on a scale of 0 (normal) to 4 (severe). The total score provides a measure of motor impairment.
-
In Comparative Studies: The UPDRS Part III is administered at baseline (before drug administration) and at specified time points after drug administration (e.g., 15, 30, 60, 90 minutes) to evaluate the magnitude and time course of the drug's effect on motor function.[2][3]
Visualization: Dopaminergic Pathways in Parkinson's Disease
Caption: Levodopa acts as a precursor to dopamine, while apomorphine directly stimulates dopamine receptors.
Psychosis: Aporphines vs. Typical and Atypical Antipsychotics
Several aporphine alkaloids, notably nuciferine and glaucine, have shown potential antipsychotic-like effects in preclinical studies. This section compares their receptor binding profiles and behavioral effects with established typical and atypical antipsychotics.
Data Presentation: Receptor Binding Affinities (Ki values in nM)
The following table presents the binding affinities (Ki) of various aporphines and established antipsychotics for key dopamine and serotonin receptors implicated in psychosis. Lower Ki values indicate higher binding affinity.
| Compound | D1 Receptor | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |
| Aporphines | ||||||
| Nuciferine | >10,000 | 64 (partial agonist) | Agonist | Antagonist | 131 (antagonist) | 150 (inverse agonist) |
| (R)-Roemerine | >10,000 | >10,000 | >10,000 | 62 | - | - |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 | - | - | - | - |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 | - | - | - | - |
| Typical Antipsychotics | ||||||
| Haloperidol | 200-500 | 1-2 | >10,000 | 100-200 | >10,000 | >10,000 |
| Atypical Antipsychotics | ||||||
| Clozapine | 85 | 124 | 1.1 | 50 | - | - |
| Olanzapine | 31 | 11 | 2200 | 4 | 11 | 31 |
| Risperidone | 200 | 3 | >10,000 | 0.2 | 5 | 1 |
| Aripiprazole | 1100 | 0.34 | 4.4 | 3.4 | 15 | 39 |
Experimental Protocols
Radioligand Binding Assay:
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Procedure:
-
A preparation of cell membranes expressing the target receptor is incubated with a radiolabeled ligand that is known to bind to the receptor.
-
Increasing concentrations of the unlabeled test compound (e.g., an aporphine alkaloid) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
-
Animal Behavioral Models for Antipsychotic Activity:
-
Amphetamine-Induced Hyperlocomotion:
-
Rationale: Amphetamine increases dopamine levels, leading to increased locomotor activity in rodents. Antipsychotics that block dopamine D2 receptors can attenuate this effect.
-
Procedure: Animals are administered the test compound (e.g., nuciferine) prior to an injection of amphetamine. Locomotor activity is then measured using automated activity chambers. A reduction in amphetamine-induced hyperactivity suggests antipsychotic-like potential.[7]
-
-
5-HT2A Agonist-Induced Head-Twitch Response:
-
Rationale: Activation of 5-HT2A receptors by agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) induces a characteristic head-twitch response in rodents. Antagonists of the 5-HT2A receptor can block this behavior.
-
Procedure: Animals are pre-treated with the test compound before being challenged with a 5-HT2A agonist. The number of head twitches is then counted over a specific period. A reduction in head twitches indicates 5-HT2A receptor antagonism.[7]
-
Visualization: Antipsychotic Drug Action on Dopamine Pathways
Caption: Atypical antipsychotics and some aporphines modulate both dopamine and serotonin pathways.
Depression: Aporphines vs. SSRIs
While less explored, some aporphine alkaloids have demonstrated interactions with the serotonergic system, suggesting potential antidepressant effects. Direct head-to-head studies with Selective Serotonin Reuptake Inhibitors (SSRIs) are lacking, but a comparison of their mechanisms of action and receptor affinities can provide initial insights.
Data Presentation: Serotonin Receptor Binding Affinities (Ki values in nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| Aporphines | ||
| Nuciferine | Agonist | Antagonist |
| Nantenine Analogue (C1 n-hexyloxy) | - | 71 |
| SSRIs | ||
| Fluoxetine | 200-1000 | 100-500 |
| Sertraline | 300-1000 | >1000 |
| Paroxetine | 100-500 | >1000 |
Experimental Protocols
Forced Swim Test (FST):
-
Objective: To assess antidepressant-like activity in rodents.
-
Rationale: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility, suggesting an increase in "escape-directed" behavior.
-
Procedure:
-
On the first day (pre-test), the animal is placed in the water-filled cylinder for 15 minutes.
-
Twenty-four hours later (test session), the animal is administered the test compound or vehicle and placed back in the cylinder for 5 minutes.
-
The duration of immobility during the test session is recorded. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like effects.
-
Visualization: Mechanism of Action - Aporphines vs. SSRIs
Caption: SSRIs block serotonin reuptake, while some aporphines directly interact with serotonin receptors.
Conclusion
The available evidence suggests that aporphine alkaloids, particularly apomorphine, hold a significant place in the management of Parkinson's disease, offering a rapid and effective treatment for motor fluctuations. Natural aporphines like nuciferine show a promising polypharmacological profile with potential antipsychotic properties, interacting with both dopaminergic and serotonergic systems in a manner distinct from typical and some atypical antipsychotics. Their potential in depression is less established and warrants further investigation.
It is crucial to note that direct head-to-head clinical trials comparing a broad range of natural aporphine alkaloids with established CNS drugs are scarce. The data presented here are largely derived from preclinical studies and smaller clinical trials. Therefore, while the initial findings are encouraging, more rigorous, large-scale comparative studies are necessary to fully elucidate the therapeutic potential and safety profile of aporphine alkaloids in the treatment of CNS disorders. The unique mechanisms of action of these natural compounds may offer new avenues for the development of more effective and better-tolerated treatments for these challenging conditions.
References
- 1. Apomorphine and Levodopa Infusion Therapies for Advanced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motor response with apomorphine sublingual film and levodopa in patients with OFF episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of motor response to apomorphine and levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of apomorphine and levodopa infusions in four patients with Parkinson's disease with symptom fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 8. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the structure-affinity relationship in SYA16263; is a D2 receptor interaction essential for inhibition of apormorphine-induced climbing behavior in mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Aporphine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aporphine analogues across various biological targets. The data presented herein is compiled from peer-reviewed experimental studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Aporphine alkaloids, a class of isoquinoline alkaloids, and their synthetic analogues have demonstrated a wide range of pharmacological activities. Understanding the relationship between their chemical structure and biological function is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This guide summarizes the key SAR findings for aporphine analogues targeting dopamine receptors, serotonin receptors, and acetylcholinesterase, as well as their cytotoxic effects on cancer cell lines.
Dopamine Receptor Affinity
Aporphine analogues have been extensively studied for their interaction with dopamine D1 and D2 receptors, which are key targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
Key SAR Observations:
-
Stereochemistry at C-6a: The (R)-configuration at the C-6a position of the aporphine core is generally preferred for higher affinity at both D1 and D2 receptors compared to the (S)-enantiomer.[1][2]
-
Substitution at C-10 and C-11: The presence and nature of substituents at the C-10 and C-11 positions on the A-ring are critical for activity and selectivity. Dihydroxy substitution at these positions, as seen in apomorphine, is important for agonist activity.[1]
-
N-alkylation: The substituent on the nitrogen atom (N-6) significantly influences D2 receptor affinity and D1/D2 selectivity.
Comparative Data: Dopamine Receptor Binding Affinities of Aporphine Analogues
| Compound | R1 (at C-2) | R2 (at N-6) | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| (R)-Apomorphine | OH | CH3 | 50 | 3 | [1] |
| Analogue 1 | OCH3 | CH3 | 46 | 235 | [3] |
| Analogue 2 | OCH3 | n-C3H7 | 1690 | 44 | [3] |
Experimental Protocol: Dopamine D1 and D2 Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on commonly cited methods. Specific details may vary between laboratories.
Objective: To determine the binding affinity of aporphine analogues to dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors.
-
Radioligands: [3H]SCH23390 (for D1), [3H]Spiperone or [3H]Raclopride (for D2).
-
Non-specific binding competitors: SKF-100330A or unlabeled SCH23390 (for D1), Haloperidol or unlabeled Spiperone (for D2).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (aporphine analogues) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.
Serotonin Receptor Activity
Aporphine analogues, particularly derivatives of nantenine, have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in various conditions including depression, anxiety, and psychosis.
Key SAR Observations:
-
N-6 Substituent: The N-methyl group is important for antiserotonergic activity. Replacement with hydrogen or a larger ethyl group generally decreases affinity.[4]
-
C-1 Substituent: A methoxy group at the C-1 position plays a significant role in 5-HT2A receptor antagonism.[4]
-
Ring A Modifications: Modifications on the A-ring of the aporphine nucleus can significantly impact affinity and selectivity for different 5-HT receptor subtypes.
Comparative Data: 5-HT2A Receptor Antagonist Activity of Nantenine Analogues
| Compound | N-6 Substituent | C-1 Substituent | 5-HT2A pA2 value | Reference |
| (+/-)-Nantenine | CH3 | OCH3 | 6.1 | [4] |
| (+/-)-Nornantenine | H | OCH3 | < 5.0 | [4] |
| (+/-)-Ethylnornantenine | C2H5 | OCH3 | 5.4 | [4] |
| (+/-)-Domesticine | CH3 | OH | 5.3 | [4] |
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol outlines a common method for assessing the functional activity of compounds at the 5-HT2A receptor.
Objective: To measure the antagonist effect of aporphine analogues on 5-HT2A receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
5-HT (serotonin) as the agonist.
-
Test compounds (aporphine analogues).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compounds or vehicle for a predetermined time.
-
Calcium Measurement: Measure the baseline fluorescence using the plate reader. Inject a specific concentration of 5-HT to stimulate the receptors and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation corresponds to an increase in intracellular calcium. Antagonist activity is determined by the ability of the test compounds to inhibit the 5-HT-induced calcium response. Calculate IC50 values from the concentration-response curves.
Acetylcholinesterase Inhibition
Certain aporphine analogues have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a therapeutic strategy for Alzheimer's disease.
Key SAR Observations:
-
Aporphine Core Rigidity: The rigid tetracyclic core of aporphines appears to be an important structural feature for AChE inhibition.[5]
-
Substituent Effects: The nature and position of substituents on the aporphine skeleton can influence the inhibitory potency.
Comparative Data: Acetylcholinesterase Inhibitory Activity of Aporphine Analogues
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Nantenine | 1.09 | Mixed | [5] |
| N-methylasimilobine | 1.5 (µg/mL) | Non-competitive | [6] |
| Dehydrodicentrine | 2.98 | Not specified | [7] |
| Epiganine B | 4.36 | Not specified | [7] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method for measuring AChE activity.
Objective: To determine the in vitro inhibitory effect of aporphine analogues on AChE.
Materials:
-
Acetylcholinesterase (from electric eel or other sources).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds (aporphine analogues).
-
A 96-well plate and a microplate reader.
Procedure:
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value from the dose-response curve.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of aporphine analogues have been evaluated against various cancer cell lines, suggesting their potential as anticancer agents.
Key SAR Observations:
-
N-Methyl Group: The N-methyl group is often important for cytotoxic activity.[8]
-
Intact Aporphine Nucleus: The complete tetracyclic aporphine structure is generally required for cytotoxicity.[8]
-
C-1 Position: The C-1 position of ring A can tolerate alkoxy and benzoyl ester substituents without a significant loss of activity.[8]
Comparative Data: Cytotoxicity of Aporphine Analogues in Human Colon Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | Reference |
| Nantenine | 28 ± 2 | 38 ± 2 | [8] |
| Domesticine | 75 ± 1 | 85 ± 3 | [8] |
| C1-methoxy analogue of Nantenine | 23 ± 1 | 29 ± 1 | [8] |
| C1-benzoyl analogue of Nantenine | 25 ± 1 | 28 ± 1 | [8] |
| Etoposide (positive control) | 26 ± 2 | 23 ± 1 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To evaluate the cytotoxic effect of aporphine analogues on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, Caco-2).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds (aporphine analogues).
-
A 96-well plate and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aporphine analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key modification sites on the aporphine scaffold and their influence on various biological activities.
Caption: A generalized experimental workflow for SAR studies of aporphine analogues.
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
References
- 1. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphines. 39. Synthesis, dopamine receptor binding, and pharmacological activity of (R)-(-)- and (S)-(+)-2-hydroxyapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Structure-activity relationship on (+/-)-nantenine derivatives in antiserotonergic activities in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nantenine as an acetylcholinesterase inhibitor: SAR, enzyme kinetics and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
Aporphine Alkaloids: A Comparative Guide to their Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various aporphine alkaloids for serotonin (5-HT) receptors, supported by experimental data. Aporphines, a class of isoquinoline alkaloids, have demonstrated a wide range of pharmacological activities, with their interaction with serotonin receptors being a key area of interest for the development of novel therapeutics targeting central nervous system disorders.[1] This document summarizes quantitative binding data, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in the field.
Quantitative Binding Affinity Data
The binding affinities of aporphine derivatives for various serotonin receptor subtypes are typically determined using radioligand binding assays. The data, expressed as inhibition constants (Ki) or equilibrium dissociation constants (Ke), provide a quantitative measure of the ligand's affinity for the receptor. A lower Ki or Ke value indicates a higher binding affinity. The following table summarizes the binding affinities of selected aporphine compounds for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki/Ke (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | Reference |
| (R)-Roemerine | >10000 | 62 | - | - | [2] |
| (±)-Nuciferine | - | 139 | - | - | [2] |
| Nantenine | - | 850 (Ki) | - | - | [1][3] |
| (R)-(-)-10-Methyl-11-hydroxyaporphine (R-3) | 0.45 | - | - | - | [1] |
| n-Hexyloxy analogue of Nantenine (34) | - | 71 (Ke) | - | - | [1] |
| Compound 11a | - | >10000 | 32 | - | [4] |
| Compound 11b | - | >10000 | 24 | - | [4] |
| Compound 29 | 45 | >10000 | - | 4.5 | [5] |
| Compound 34a | 100 | >10000 | - | 6.5 | [6] |
Experimental Protocols
The determination of binding affinity for aporphines to serotonin receptors predominantly relies on radioligand binding assays . This technique measures the direct interaction of a radiolabeled ligand with a receptor. The general protocol involves competition binding assays, where the ability of an unlabeled compound (the aporphine derivative) to displace a specific radioligand from the receptor is quantified.
General Protocol for Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cells stably or transiently expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled aporphine compound.
-
To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of control wells.
-
The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the aporphine compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a radioligand binding assay used to determine the binding affinity of aporphine compounds to serotonin receptors.
Caption: Workflow of a competitive radioligand binding assay.
Serotonin Receptor Signaling Pathways
Aporphines exert their effects by modulating the signaling pathways of serotonin receptors. The following diagrams illustrate the canonical signaling cascades for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is primarily coupled to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1A receptor signaling pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation.[6]
Caption: 5-HT2A receptor signaling pathway.
5-HT7 Receptor Signaling
The 5-HT7 receptor is coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7]
Caption: 5-HT7 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
Aporphine Alkaloids: Bridging the Gap Between Benchtop and Preclinical Models in Cancer Research
A comparative guide to the in vivo validation of in vitro anticancer activity of Nuciferine, Boldine, and Liriodenine for researchers, scientists, and drug development professionals.
The quest for novel anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, aporphine alkaloids have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines in laboratory settings. However, the successful translation of these in vitro findings into viable clinical applications hinges on rigorous in vivo validation. This guide provides a comparative overview of the in vivo validation for three prominent aporphine compounds: nuciferine, boldine, and liriodenine, focusing on their efficacy in pancreatic, colorectal, and lung cancer models, respectively. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways to facilitate a comprehensive understanding of their translational potential.
Comparative Efficacy: In Vitro vs. In Vivo
The following tables summarize the quantitative data from studies investigating the anticancer effects of nuciferine, boldine, and liriodenine, offering a clear comparison of their performance in both laboratory and animal models.
Table 1: Nuciferine in Pancreatic Cancer
| Parameter | In Vitro (PANC-1 Cells) | In Vivo (PANC-1 Xenograft) |
| Effect | Sensitizes cancer cells to gemcitabine | Reduces tumor growth and enhances gemcitabine sensitivity |
| Metric | Increased inhibition of colony formation with combination treatment | Significant reduction in tumor volume and weight with combination treatment |
| Dosage | Varies by study | 30 mg/kg nuciferine, intraperitoneal injection |
Table 2: Boldine in Colorectal Cancer
| Parameter | In Vitro (HCT-116 Cells) | In Vivo (Colorectal Cancer Model) |
| Effect | Cytotoxic, induces apoptosis and cell cycle arrest | Reported to slow tumor growth |
| Metric | Dose-dependent decrease in cell viability | Increased survival in mice with mammary carcinoma |
| Dosage | 5-50 µg/mL | Not specified for HCT-116 model in reviewed literature |
Table 3: Liriodenine in Lung Cancer
| Parameter | In Vitro (A549 Cells) | In Vivo (A549 Xenograft Model) |
| Effect | Suppresses proliferation, induces G2/M arrest and apoptosis | Data not available in the reviewed literature |
| Metric | Dose- and time-dependent decrease in cell proliferation | Not applicable |
| Dosage | Varies by study | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., PANC-1, HCT-116, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the aporphine compound (e.g., nuciferine, boldine, liriodenine) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
In Vivo Tumor Xenograft Models
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer compounds.
1. Pancreatic Cancer Xenograft Model (Nuciferine)
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Procedure:
-
PANC-1 cells are cultured and harvested.
-
A suspension of PANC-1 cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of medium and Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, nuciferine alone, gemcitabine alone, nuciferine and gemcitabine combination).
-
Nuciferine is administered via intraperitoneal injection (e.g., 30 mg/kg) according to a predetermined schedule.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
2. Colorectal Cancer Xenograft Model (Boldine)
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Cell Line: HCT-116 human colorectal cancer cells.
-
Procedure:
-
HCT-116 cells are prepared for injection.
-
A suspension of HCT-116 cells is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Boldine would be administered (route and dose to be determined based on tolerability and efficacy studies).
-
Tumor growth and animal well-being are monitored.
-
3. Lung Cancer Xenograft Model (Liriodenine)
-
Animal Model: Immunodeficient mice.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Procedure:
-
A549 cells are cultured and prepared for injection.
-
A suspension of A549 cells is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored.
-
Upon establishment of tumors, mice would be randomized for treatment with liriodenine or a vehicle control.
-
Tumor volume and other relevant parameters would be measured throughout the study to assess the in vivo efficacy of liriodenine.
-
Visualizing the Path from Lab to Preclinical Validation
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathways implicated in the anticancer activity of the studied aporphine compounds.
A Comparative Analysis of the Cytotoxic Effects of Synthetic Aporphine Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro anticancer activity of synthetic aporphine alkaloids, complete with comparative cytotoxicity data, detailed experimental protocols, and visualizations of key signaling pathways.
Synthetic aporphine alkaloids have emerged as a promising class of compounds in anticancer drug discovery, exhibiting potent cytotoxic effects across a variety of cancer cell lines. These derivatives, inspired by naturally occurring aporphines, are often designed to enhance efficacy and selectivity. This guide provides a comparative overview of the cytotoxicity of several synthetic aporphine derivatives, focusing on oxoisoaporphines, and derivatives of boldine and nantenine. The data presented is compiled from multiple studies to facilitate a comprehensive understanding of their potential as therapeutic agents.
Comparative Cytotoxicity Data
The cytotoxic potential of synthetic aporphine derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various synthetic aporphine derivatives against a panel of human cancer cell lines.
Oxoisoaporphine Derivatives
Oxoisoaporphine derivatives are characterized by a planar structure that facilitates intercalation with DNA, a primary mechanism of their cytotoxic action.[1] Structure-activity relationship studies have shown that substitutions at specific positions on the aporphine nucleus can significantly influence their anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 9 | Hep-G2 | Hepatocellular Carcinoma | 0.39 - 1.0 |
| MCF-7 | Breast Cancer | 0.39 - 1.0 | |
| Compound 12 | Hep-G2 | Hepatocellular Carcinoma | 0.39 - 1.0 |
| MCF-7 | Breast Cancer | 0.39 - 1.0 | |
| Compound 14 | Hep-G2 | Hepatocellular Carcinoma | 0.39 - 1.0 |
| MCF-7 | Breast Cancer | 0.39 - 1.0 |
Data sourced from a review on oxoisoaporphines and aporphines, which highlights that compounds 9, 12, and 14 show high activity in Hep-G2 and MCF-7 cell lines.[1]
Boldine Derivatives
Boldine, a major aporphine alkaloid, and its synthetic derivatives have been investigated for their anticancer properties, which are linked to mechanisms such as telomerase inhibition and induction of apoptosis.[2][3]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Diphenylphosphinyl derivative 4 | MDA-MB-231 | Breast Cancer | 62.7 |
| MCF-7 | Breast Cancer | 55.5 | |
| N-benzylsecoboldine (BSB) | MCF-7 | Breast Cancer | 12.5 (LD50) |
| MDA-MB-231 | Breast Cancer | 21.88 (LD50) |
Data for the diphenylphosphinyl derivative is from an in vitro cytotoxic evaluation[2], and data for N-benzylsecoboldine is from a study on telomerase inhibition.[3] Note that for BSB, the reported values are LD50 (lethal dose, 50%).
Nantenine Derivatives
Nantenine and its synthetic analogs have demonstrated cytotoxic activity against human colon cancer cell lines, with their potency being comparable to the established chemotherapeutic agent, etoposide.[4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nantenine (2) | HCT-116 | Colon Cancer | 23 - 38 |
| Caco-2 | Colon Cancer | 23 - 38 | |
| C1 alkoxy derivative (3) | HCT-116 | Colon Cancer | 23 - 38 |
| Caco-2 | Colon Cancer | 23 - 38 | |
| C1 benzoate derivative (5) | HCT-116 | Colon Cancer | 23 - 38 |
| Caco-2 | Colon Cancer | 23 - 38 |
IC50 values for nantenine and its derivatives are in the range of 23-38 µM, as reported in a study on their cytotoxicity in human colon cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the studies of synthetic aporphine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic aporphine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a 'one-step' colorimetric assay that is similar to the MTT assay. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture media. This allows for direct measurement without the need for a solubilization step.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: After the desired incubation period with the test compounds, add 20 µL of the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
PrestoBlue™ Cell Viability Assay
PrestoBlue™ is a resazurin-based cell viability reagent. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
PrestoBlue™ Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C.
-
Fluorescence or Absorbance Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.
Signaling Pathways and Mechanisms of Action
Synthetic aporphine derivatives exert their cytotoxic effects through various mechanisms, often leading to the induction of apoptosis, or programmed cell death. The key signaling pathways and mechanisms are visualized below.
Caption: Experimental workflow for determining the cytotoxicity of synthetic aporphine derivatives.
Caption: Mechanisms of action and apoptotic signaling pathway induced by synthetic aporphine derivatives.
The induction of apoptosis by many synthetic aporphine derivatives converges on the activation of caspase-3, a key executioner caspase.[5] This activation can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often triggered by cellular stress, such as DNA damage or excessive reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
References
- 1. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Aporeine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Aporeine.
This compound Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₂ |
| Molecular Weight | 279.33 g/mol |
| Appearance | Needles |
| Melting Point | 102°C |
| pKa | 6.1 |
| Solubility | Soluble in ether, methanol, ethanol, chloroform; Slightly soluble in petroleum ether; Practically insoluble in water and alkali. |
Operational and Disposal Plan
This section provides a step-by-step guide for the proper disposal of this compound in various forms.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, caution is advised. When handling this compound, the following PPE is mandatory to prevent skin, eye, and respiratory exposure:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile). For larger quantities, consider double-gloving.
-
Respiratory Protection: Use a certified fume hood to handle solid this compound or concentrated solutions to avoid inhalation of dust or aerosols.
Disposal of Solid this compound Waste
Solid this compound waste must be treated as hazardous chemical waste.
Experimental Protocol:
-
Segregation: Do not mix solid this compound with other waste streams.
-
Containerization: Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Disposal of this compound Solutions
Given this compound's insolubility in water, aqueous solutions are unlikely. For organic solutions containing this compound:
Experimental Protocol:
-
Segregation: Do not pour this compound solutions down the drain. Collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
Containerization: Use a labeled, leak-proof, and compatible container for the specific organic solvent.
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in Chloroform"), and their approximate concentrations.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Decontamination and Disposal of Contaminated Materials
Labware, gloves, and other materials contaminated with this compound require proper handling.
Experimental Protocol:
-
Solid Contaminated Items: Disposable items such as gloves, weigh boats, and paper towels should be placed in a sealed bag or container labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
Reusable Labware: Glassware and other reusable items should be decontaminated. Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining this compound. Collect this rinse solvent as hazardous waste. After the initial rinse, wash the labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Experimental Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Consult EHS: For significant spills, contact your institution's EHS department immediately.
-
Cleanup (for minor spills):
-
Ensure proper PPE is worn.
-
For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain and absorb the spill. Place the used absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical such as this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Operational Protocols for Handling Aporeine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Aporeine, also known as (+)-Roemerine, an aporphine alkaloid. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Eye Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | ANSI Z87.1 |
| Hand Protection | Disposable, powder-free nitrile gloves. Thicker, chemical-resistant gloves should be considered for prolonged handling or in case of direct contact. | ASTM D6978 |
| Body Protection | A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®. Additional protection such as aprons or coveralls may be necessary for large quantities. | |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. | NIOSH-approved |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is worn correctly.
-
Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Carefully weigh the required amount of this compound powder using a tared weigh boat.
-
-
Handling and Experimentation:
-
If the experimental protocol requires a solution, dissolve the weighed this compound in a suitable solvent. Be aware of the solubility characteristics of the compound.
-
Conduct the experiment following the established protocol, minimizing the creation of dust or aerosols.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate all waste materials. Solid waste (e.g., contaminated gloves, weigh boats, bench paper) and liquid waste (e.g., unused solutions) should be placed in separate, clearly labeled hazardous waste containers.
-
Dispose of all waste in accordance with your institution's and local environmental regulations.
-
Carefully remove PPE, starting with gloves, and dispose of it in the designated waste stream. Wash hands thoroughly with soap and water after removing all PPE.
-
Hypothetical Experimental Protocol: Investigating the Effect of this compound on Serotonin Receptor 5-HT2A Binding
Given that this compound is known to interact with serotonin receptors, a common experimental procedure would be a radioligand binding assay to determine its affinity for the 5-HT2A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 2A (5-HT2A) receptor.
Materials:
-
This compound
-
Human 5-HT2A receptor-expressing cell membranes
-
[3H]ketanserin (radioligand)
-
Mianserin (non-specific binding control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve a range of final assay concentrations.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, varying concentrations of this compound, or a high concentration of mianserin (for non-specific binding).
-
Add the [3H]ketanserin to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
This compound Signaling Pathway and Experimental Logic
This compound has been shown to have activity at various receptors, including serotonin and dopamine receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated following receptor binding and the logical flow of a typical in vitro to in vivo drug discovery process.
By adhering to these safety protocols and understanding the experimental context, researchers can handle this compound responsibly and effectively in their drug discovery and development endeavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
